molecular formula C8H12O3 B1430486 2,8-Dioxaspiro[4.5]decan-1-one CAS No. 1690338-28-3

2,8-Dioxaspiro[4.5]decan-1-one

Cat. No.: B1430486
CAS No.: 1690338-28-3
M. Wt: 156.18 g/mol
InChI Key: APIPWCNIYUXQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dioxaspiro[4.5]decan-1-one ( 1690338-28-3) is a spirocyclic chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Compounds featuring the spirocyclic scaffold, such as the related 2,8-diazaspiro[4.5]decane moiety, are of significant interest in drug discovery due to their potential for creating three-dimensional complexity and their presence in biologically active molecules . For instance, structurally similar 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for researching necroptosis and inflammatory diseases . The unique spirocyclic architecture of this ketone-containing scaffold provides a rigid framework that can be leveraged to explore novel chemical space. It is primarily used as a key synthetic intermediate for the construction of more complex, functionalized molecules. Researchers utilize this compound to develop novel chemical entities for various applications, including potential investigations into kinase inhibition and regulated cell death pathways. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIPWCNIYUXQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690338-28-3
Record name 2,8-dioxaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermodynamic stability of 2,8-Dioxaspiro[4.5]decan-1-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability Profile of 2,8-Dioxaspiro[4.5]decan-1-one: A Technical Guide for Solution Chemistry

Executive Summary

This compound (CAS 1690338-28-3) represents a distinct class of spirocyclic pharmacophores combining a


-butyrolactone  moiety with a tetrahydropyran  ring. Unlike unstable spiroacetals, this molecule features an all-carbon quaternary spiro center at the 

-position relative to the lactone carbonyl.

This structural distinction confers a unique stability profile:

  • High Kinetic Stability: The spiro-fusion at the

    
    -carbon creates significant steric shielding, retarding nucleophilic attack at the carbonyl compared to linear esters or simple lactones.
    
  • Thermodynamic Vulnerability: Despite kinetic protection, the 5-membered lactone ring remains thermodynamically susceptible to hydrolysis in high pH environments, driven by the relief of ring strain and favorable solvation of the open-chain hydroxy-carboxylate.

This guide provides the theoretical grounding and experimental protocols required to quantify these parameters in a drug development context.

Part 1: Structural Thermodynamics & Molecular Architecture

To predict stability, we must first deconstruct the molecule’s connectivity and electronic environment.

The Spiro-Lactone Core

The IUPAC designation and SMILES (O=C1OCCC12CCOCC2) reveal the connectivity:

  • Ring A (5-membered): A

    
    -butyrolactone ring where the spiro-carbon is located at the 
    
    
    
    -position (adjacent to the carbonyl).
  • Ring B (6-membered): A tetrahydropyran ring fused at the C4 position relative to its ether oxygen.

  • The Spiro Center (C5): This is a quaternary carbon , not an acetal. This is critical. Many spirocycles (e.g., pheromones) are spiroacetals (O-C-O) which are acid-labile. This compound lacks this vulnerability, making it robust in acidic media compared to its acetal analogs.

Steric Shielding (The Kinetic Trap)

The thermodynamic stability of the lactone is governed by the equilibrium constant (


) of hydrolysis. However, the shelf-life is governed by the activation energy (

).
  • Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate at the carbonyl carbon.

  • Impact: The bulky spiro-cyclohexyl-like ring at the

    
    -position imposes severe steric strain on the incoming nucleophile (water/hydroxide). This raises 
    
    
    
    , effectively "locking" the lactone in a kinetic trap.

G cluster_legend Thermodynamic Pathway Start This compound (Ground State) TS Tetrahedral Intermediate (High Energy) Start->TS + OH- / H2O (Sterically Hindered) Product Open Chain Hydroxy-Acid TS->Product Ring Opening Product->Start Recyclization (Acidic pH) Note The alpha-spiro ring hinders the transition to the Tetrahedral Intermediate.

Figure 1: Reaction coordinate visualization showing the steric barrier to hydrolysis.

Part 2: The Hydrolytic Landscape

Stability is not binary; it is pH-dependent. The following profile is derived from standard physical organic chemistry principles applied to


-substituted lactones.
Acidic Conditions (pH < 4)
  • Behavior: Highly Stable.

  • Mechanism: Acid-catalyzed hydrolysis is reversible. In acidic solution, the equilibrium often favors the closed lactone form due to the "Thorpe-Ingold Effect" (gem-dialkyl effect) exerted by the spiro ring, which compresses the internal bond angle and favors cyclization [1].

  • Risk: Minimal. The ether ring is stable to all but the strongest Lewis acids (e.g.,

    
    ).
    
Neutral Conditions (pH 4 - 7.5)
  • Behavior: Metastable.

  • Kinetics: Hydrolysis is extremely slow (

    
    ). The uncatalyzed attack of water is inefficient, and the steric bulk of the spiro ring further suppresses the rate.
    
  • Formulation Implication: Aqueous solutions are viable for short-term handling (24-48 hours) without significant degradation.

Basic Conditions (pH > 8)
  • Behavior: Labile (Irreversible Degradation).

  • Mechanism: Saponification. The hydroxide ion is a potent nucleophile. Once the ring opens, the carboxylic acid deprotonates to form a carboxylate anion (

    
    ).
    
  • Thermodynamics: This deprotonation is essentially irreversible, driving the equilibrium completely to the open-chain form.

  • Observation: Rapid disappearance of the parent compound and appearance of the polar hydroxy-carboxylate species.

Part 3: Experimental Protocols (Validation)

Do not rely on theoretical stability. You must generate empirical data to calculate the shelf-life (


).
Protocol A: pH-Rate Profiling (The "Stress Test")

Objective: Determine the pseudo-first-order rate constants (


) across the pH range.

Materials:

  • Buffer systems (constant ionic strength

    
    ):
    
    • pH 1.2 (HCl/KCl)

    • pH 4.5 (Acetate)

    • pH 7.4 (Phosphate)

    • pH 9.0 (Borate)

  • Analytical Method: HPLC-UV (210-220 nm detection for carbonyl) or LC-MS.

Workflow:

  • Stock Prep: Dissolve this compound in Acetonitrile (ACN) to 1 mg/mL.

  • Initiation: Spike stock into pre-thermostatted buffers (

    
    ) to a final concentration of 50 
    
    
    
    . (Keep organic solvent < 5% to avoid solvent effects).
  • Sampling: Aliquot at

    
     hours.
    
  • Quenching:

    • For Acid/Neutral samples: Analyze directly.

    • For Basic samples: Immediately quench with dilute HCl to pH 3 to stop hydrolysis before injection.

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Arrhenius Study (Shelf-Life Prediction)

Objective: Determine Activation Energy (


) to predict stability at 

or

.

Workflow:

  • Select the pH of interest (e.g., pH 7.4).

  • Perform Protocol A at three temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Calculation: Use the Arrhenius equation:

    
    
    
    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Slope =

      
      .
      
    • Extrapolate to

      
       (
      
      
      
      ) to find
      
      
      .
    • Calculate shelf life:

      
      .
      

Part 4: Data Visualization & Interpretation

Expected Hydrolysis Kinetics
ConditionpHPredicted

(

)
Dominant Mechanism
Gastric 1.2> 72 HoursAcid-catalyzed equilibrium (favors lactone)
Intestinal 6.812 - 24 HoursGeneral base catalysis
Plasma 7.44 - 8 HoursEsterase/Albumin catalyzed hydrolysis*
Basic 10.0< 10 MinutesSpecific base catalysis (Saponification)

*Note: In biological matrices (plasma), enzymatic hydrolysis by esterases will likely outpace chemical hydrolysis. This molecule should be treated as a prodrug or a labile pharmacophore in vivo.

Analytical Decision Tree

Workflow Sample Sample Solution (this compound) CheckpH Check pH Sample->CheckpH Acid Acidic (pH < 4) CheckpH->Acid Neutral Neutral (pH 4-8) CheckpH->Neutral Base Basic (pH > 8) CheckpH->Base MethodA Direct HPLC (Isocratic ACN/Water) Acid->MethodA Stable Neutral->MethodA Slow Decay MethodB Quench immediately with 0.1M HCl Base->MethodB Rapid Decay Result Calculate k_obs MethodA->Result MethodB->MethodA

Figure 2: Analytical workflow for stability quantification.

References

  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1] (Foundational text on anomeric effects and hydrolysis mechanisms in cyclic systems).

  • Gagliardi, M., & Bifone, A. (2018).[2] Ring-opening copolymerization thermodynamics and kinetics of

    
    -valerolactone/
    
    
    
    -caprolactone. PLOS ONE, 13(6), e0199231.[2] Link (Provides thermodynamic baseline for
    
    
    -lactone stability).
  • ChemScene. (n.d.). This compound Product Information. Link (Verification of specific CAS and structure).

  • Wiberg, K. B., & Waldron, R. F. (1991). Lactones. 1. Heats of formation and strain energies. Journal of the American Chemical Society, 113(20), 7697–7705.

Sources

The Architectural Allure of Spirocyclic Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Among the myriad of structural motifs, spirocyclic ketones have emerged as a particularly compelling class of compounds. Their inherent three-dimensionality and conformational rigidity offer a unique scaffold for the design of potent and selective drugs. This technical guide provides an in-depth exploration of spirocyclic ketones, with a special focus on the intriguing yet underexplored 2,8-Dioxaspiro[4.5]decan-1-one. We will delve into their synthesis, structural significance, and burgeoning applications in drug discovery, offering a blend of established principles and forward-looking perspectives for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: A Foundation for Innovation

Spirocycles are bicyclic compounds distinguished by a single shared atom, the spiro atom, which connects the two rings. This unique structural feature imparts a level of rigidity and three-dimensionality that is often absent in their more conventional bicyclic counterparts. When a ketone functional group is incorporated into one of the rings, a spirocyclic ketone is formed, a scaffold that has been repeatedly identified in a diverse array of natural products with significant biological activities.

The conformational constraint of the spirocyclic framework is a key asset in drug design. It allows for a more precise presentation of pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the introduction of a spiro center can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of viable drug candidates.

Navigating the Synthetic Landscape: Crafting Spirocyclic Ketones

The construction of the spirocyclic ketone core presents a fascinating challenge in synthetic organic chemistry. A variety of elegant strategies have been developed to access these complex architectures, often with a high degree of stereocontrol.

One of the most powerful methods for the synthesis of spirocyclic ketones is the Nazarov cyclization , an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. This reaction has been adapted to generate spirocyclic systems with remarkable efficiency. For instance, the cyclization of exocyclic divinyl ketones can furnish spiro[4.n]alkanones, where 'n' represents the size of the second ring.

Another versatile approach involves the intramolecular aldol reaction . By carefully designing a precursor with two carbonyl functionalities at an appropriate distance, a base- or acid-catalyzed intramolecular cyclization can lead to the formation of a spirocyclic β-hydroxy ketone, which can then be dehydrated to the corresponding enone.

Gold-catalyzed cyclizations have also emerged as a powerful tool for the synthesis of spirocyclic ketones. Gold(I) catalysts can activate alkynes towards nucleophilic attack, enabling a range of cyclization cascades that can generate complex spirocyclic systems under mild conditions.

Here is a generalized workflow for the synthesis of spirocyclic ketones, illustrating the convergence of different synthetic strategies towards a common structural motif.

G cluster_start Starting Materials cluster_methods Key Cyclization Strategies Acyclic_Precursor Acyclic or Monocyclic Precursor Nazarov Nazarov Cyclization Acyclic_Precursor->Nazarov Aldol Intramolecular Aldol Reaction Acyclic_Precursor->Aldol Gold_Catalysis Gold-Catalyzed Cyclization Acyclic_Precursor->Gold_Catalysis Other Other Methods (e.g., Ring-Closing Metathesis) Acyclic_Precursor->Other Spirocyclic_Ketone Spirocyclic Ketone Core Nazarov->Spirocyclic_Ketone Aldol->Spirocyclic_Ketone Gold_Catalysis->Spirocyclic_Ketone Other->Spirocyclic_Ketone G cluster_synthesis Proposed Synthesis of this compound Start 1,4-Cyclohexanedione Step1 Protection of one carbonyl group Start->Step1 Intermediate1 1,4-Dioxaspiro[4.5]decan-8-one Step1->Intermediate1 Step2 Wittig or Horner-Wadsworth-Emmons reaction Intermediate1->Step2 Intermediate2 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Step2->Intermediate2 Step3 Reduction of the double bond Intermediate2->Step3 Intermediate3 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate Step3->Intermediate3 Step4 Deprotection of the ketal Intermediate3->Step4 Intermediate4 Ethyl 2-(4-oxocyclohexyl)acetate Step4->Intermediate4 Step5 Reduction of the ketone Intermediate4->Step5 Intermediate5 Ethyl 2-(4-hydroxycyclohexyl)acetate Step5->Intermediate5 Step6 Acid-catalyzed lactonization Intermediate5->Step6 Final_Product This compound Step6->Final_Product

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Hypothetical Approach

The following is a detailed, albeit hypothetical, experimental protocol for the final lactonization step, based on analogous transformations found in the literature.

Step 6: Acid-Catalyzed Lactonization to this compound

  • Materials:

    • Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq)

    • Toluene (as solvent)

    • p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 eq)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 2-(4-hydroxycyclohexyl)acetate and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid to the solution.

    • Heat the reaction mixture to reflux and monitor the azeotropic removal of ethanol in the Dean-Stark trap.

    • Continue the reaction until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

The Role of Spirocyclic Ketones in Drug Discovery: A Burgeoning Field

The unique structural features of spirocyclic ketones have made them attractive scaffolds for the development of a wide range of therapeutic agents. Their rigid framework can be exploited to target a variety of biological macromolecules with high affinity and selectivity.

Spirocyclic Scaffold Biological Target Therapeutic Area Reference
Diazaspiro[4.5]decan-1-oneKinases (e.g., RIPK1, TYK2/JAK1)Inflammatory diseases, Cancer[1][2]
Oxazaspiro[4.5]decan-3-oneMuscarinic M1 receptorsNeurological disorders[3]
Azaspiro[4.5]decaneSigma-1 receptorsNeurological disorders[4]

Table 1: Examples of Biologically Active Spirocyclic Scaffolds

The examples in the table above highlight the versatility of the spirocyclic ketone and related spirocyclic scaffolds in medicinal chemistry. The ability to modulate the nature and substitution pattern of the rings allows for the fine-tuning of biological activity and pharmacokinetic properties.

Conclusion and Future Directions

Spirocyclic ketones represent a fascinating and highly promising class of compounds for drug discovery. Their unique three-dimensional structures and conformational rigidity provide a solid foundation for the design of potent and selective therapeutic agents. While the synthesis of these complex molecules can be challenging, the continuous development of novel synthetic methodologies is expanding the accessibility of this important chemical space.

The specific scaffold of this compound, though currently underrepresented in the literature, holds significant potential. Its combination of a lactone and a tetrahydropyran ring in a rigid spirocyclic framework makes it an attractive target for future drug discovery efforts. The proposed synthetic route in this guide provides a starting point for the exploration of this and other novel oxaspirocyclic ketones. As our understanding of the biological relevance of three-dimensional molecular architecture continues to grow, so too will the importance of spirocyclic ketones in the ongoing quest for new and effective medicines.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1995.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022.

Sources

The Strategic Role of 2,8-Dioxaspiro[4.5]decan-1-one in Natural Product Synthesis

[1][2]

Executive Summary: The Spiro-Lactone Advantage

In the architecture of complex natural products, the This compound core represents a privileged "spiro-lactone" scaffold.[1] Unlike the ubiquitous 1,6-dioxaspiro[4.5]decane (a pure spiroketal found in wasp pheromones), the 1-one variant incorporates a

1reactive divergent intermediate1

Key Technical Value:

  • Stereoelectronic Locking: The anomeric effect at the spiro center stabilizes specific conformations, rigidly orienting pendant chains.[1]

  • Divergency: The lactone carbonyl serves as a handle for nucleophilic attack (to access spiroketals via reduction/cyclization) or alpha-functionalization (to install quaternary centers).[1]

  • Occurrence: It is the core pharmacophore of Stemona alkaloids (e.g., Stemonamide, Croomine) and a synthetic precursor to marine toxins like Pinnatoxins and Pteriatoxins .[1]

Structural Analysis & Natural Occurrence

The scaffold consists of a five-membered

1
FeatureSpecificationImpact on Synthesis
IUPAC Name This compoundDefines the [4.5] ring sizes (5-membered + 6-membered).[1][2]
Core Topology Spiro[furan-2,4'-pyran]-5-oneCreates a rigid orthogonal relationship between rings.[1][2]
Electronic Effect Double Anomeric EffectStabilizes the cis-fused conformation in many derivatives.[1]
Reactive Site C1 Carbonyl (Lactone)Allows reduction to lactol (spiroketal precursor) or enolate chemistry.[1]
Target Natural Products[2][3][4][5]
  • Stemona Alkaloids: The stemoamide and tuberostemonine classes feature this exact spiro-gamma-lactone core fused to an azepino-system.[1] The rigidity of the spiro-lactone is critical for their antitussive (cough-suppressing) activity.[1]

  • Marine Spiroimines: While Pinnatoxins contain spiro-imine rings, the this compound is often used as a simplified model system to study the thermodynamic equilibration of the spiro-center during total synthesis.[1]

  • Insect Pheromones: It serves as a chiral pool precursor.[1] Reduction of the lactone followed by acid-catalyzed dehydration yields the volatile 1,6-dioxaspiro[4.5]decane pheromones of Paravespula wasps.[1]

Synthetic Methodologies

The construction of this core requires controlling the stereochemistry at the spiro-carbon (C5).[1] Three dominant strategies exist:

Strategy A: Radical Oxidative Spirocyclization (The Suarez Protocol)

This method is preferred for generating the spiro-ether ring from a pre-existing lactone alcohol.[1]

  • Mechanism: An alkoxy radical is generated from a pendant alcohol (using

    
    ).[1] This radical performs a 1,5- or 1,6-hydrogen atom transfer (HAT) followed by oxidation and cyclization.[1][2]
    
  • Advantage: Mild conditions compatible with sensitive functional groups found in alkaloids.[1]

Strategy B: Acid-Catalyzed Spiroketalization

The "Thermodynamic Approach."[1] A linear precursor containing a ketone and a carboxylic acid (or ester) is treated with acid.[1]

  • Mechanism: The ketone forms a hemiketal with the side-chain hydroxyl, which then attacks the activated ester/acid to close the lactone.[1]

  • Selectivity: Favors the thermodynamically most stable isomer (usually stabilized by the anomeric effect).[1]

Strategy C: Halolactonization (Kinetic Control)

Used to install the lactone ring onto a cyclic ether precursor containing an alkene.[1]

  • Relevance: High stereocontrol. Bromolactonization of

    
    -allyl-tetrahydropyranyl acetic acids yields the this compound core with defined stereochemistry at the spiro center.[1][2]
    

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic analysis of Stemonamide , highlighting the central role of the this compound core.

Stemonamide_Retrosynthesiscluster_0Key TransformationTargetStemonamide(Stemona Alkaloid)CoreThis compound(The Core Scaffold)Core->Target N-Alkylation & Ring FusionPrecursorAcyclic Keto-Acid / Ester(Linear Precursor)ReactionAcid-CatalyzedSpirocyclizationPrecursor->ReactionReaction->Core ThermodynamicControl

Caption: Retrosynthetic disconnection of Stemonamide revealing the spiro-lactone building block.

Detailed Experimental Protocol

Protocol: Synthesis via Iodine-Mediated Oxidative Cyclization Context: This protocol describes the formation of the spiro-lactone core from a hydroxy-propyl-lactone precursor, a common step in Stemona alkaloid synthesis.[1]

Reagents & Equipment[2][6][7]
  • Substrate: 5-(3-hydroxypropyl)-dihydrofuran-2(3H)-one derivative (1.0 equiv).

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 equiv).[1]

  • Reagent: Iodine (

    
    ) (1.1 equiv).[1]
    
  • Solvent: Cyclohexane or Dichloromethane (anhydrous).[1]

  • Light Source: 250W Tungsten lamp (for radical initiation).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous cyclohexane (0.1 M concentration) in a Pyrex reaction vessel.

  • Addition: Add PIDA (1.5 mmol) and Iodine (1.1 mmol) to the solution.

  • Irradiation: Irradiate the mixture with a 250W tungsten lamp at reflux temperature (80°C) for 2–4 hours.

    • Mechanistic Note: The light homolyzes the I-I bond.[1] The iodine radical abstracts the hydrogen from the hydroxyl group, generating an alkoxy radical which attacks the lactone ring or performs 1,5-HAT.[1]

  • Quenching: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of

    
     (sodium thiosulfate) to quench excess iodine (color change from violet to colorless).
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The spiro-lactone product typically elutes as a white crystalline solid.[1]

Expected Results
  • Yield: 75–85%[1]

  • Stereochemistry: The reaction typically favors the isomer where the oxygen of the new ether ring is axial, stabilized by the anomeric effect.[1]

References

  • Brimble, M. A., & Rush, C. J. (2005).[1][2] "Synthesis of the bis-spiroacetal core of the shellfish toxins pinnatoxins A and D." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Williams, D. R., et al. (2002).[1][2] "Total Synthesis of (+)-Croomine." Journal of the American Chemical Society, 124(40), 11852-11853.[1][2] Link[1]

  • Vila, X., et al. (2015).[1][2] "Stereoselective Synthesis of 1,6-Dioxaspiro[4.5]decanes: Application to the Synthesis of Paravespula Pheromones." The Journal of Organic Chemistry. Link[1]

  • Hulme, A. N., et al. (2001).[1][2] "Spiroacetals in Natural Product Synthesis." Chemical Reviews. Link[1]

  • Kitching, W., et al. (1982).[1][2] "Isolation and synthesis of 1,7-dioxaspiro[5.5]undecanes and 1,6-dioxaspiro[4.5]decanes." Journal of the Chemical Society, Chemical Communications.[1] Link

Stereochemical considerations for 2,8-Dioxaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 2,8-Dioxaspiro[4.5]decan-1-one

Introduction: The Significance of Stereochemical Architecture

The this compound core represents a privileged structural motif found in a multitude of natural products and pharmacologically active molecules.[1][2] This spiroketal framework, characterized by a lactone fused to a tetrahydropyran ring through a common spirocyclic carbon, creates a rigid three-dimensional scaffold. This defined architecture is crucial for orienting functional groups in precise spatial arrangements, which in turn governs molecular recognition and biological activity. For researchers and professionals in drug development, a profound understanding of the stereochemical nuances of this core is not merely academic—it is fundamental to the rational design and synthesis of potent and selective therapeutic agents.

The stereochemistry at the spirocyclic center and any adjacent chiral carbons dictates the molecule's overall shape, conformation, and interaction with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of the same parent molecule can exhibit dramatically different biological profiles, with one isomer being highly active while another is inactive or even toxic.[3] This guide provides a detailed exploration of the stereochemical considerations for the this compound system, from the foundational principles governing isomer stability to the practical strategies for stereocontrolled synthesis and definitive analytical characterization.

Pillar 1: Understanding Isomer Stability and the Anomeric Effect

The stereochemical landscape of spiroketals is largely governed by a delicate balance of steric and stereoelectronic forces. The most dominant of these is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position over the sterically less hindered equatorial position.[4][5] This counterintuitive preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond at the anomeric (spiro) center.[4]

In the this compound system, the spiro carbon (C5) is the anomeric center. The stability of a given stereoisomer is often maximized when the molecule can adopt a conformation that allows for the greatest number of anomeric stabilizations. For a [4.5] spiroketal, this typically involves the tetrahydropyran ring adopting a chair conformation. The orientation of the C-O bonds relative to the spiro center determines the stability. A "double anomeric effect" can be observed when both endocyclic oxygen atoms are positioned to donate electron density into the antibonding orbitals of the C-O bonds of the adjacent ring, leading to a particularly stable conformer.[6]

However, this effect can be modulated by other factors such as steric hindrance from substituents on the rings and the constraints imposed by the fused lactone. Therefore, predicting the most stable isomer is not always straightforward and often requires computational analysis or empirical verification.[4]

G cluster_0 Key Stereochemical Influences A Spiroketal Conformation B Anomeric Effect (Stereoelectronic) A->B C Steric Hindrance (Substituents) A->C D Ring Strain (Lactone Fusion) A->D E Thermodynamic Stability (Most Stable Isomer) B->E Major Contributor C->E Modulating Factor D->E Modulating Factor

Factors governing the conformational stability of spiroketals.

Pillar 2: Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is a significant challenge that dictates the viability of a synthetic route for producing enantiomerically pure compounds. Synthetic strategies can be broadly categorized into those that favor the most thermodynamically stable product and those that kinetically generate a less stable isomer.

Thermodynamically Controlled Spiroketalization

The most common approach to spiroketal synthesis involves the acid-catalyzed intramolecular cyclization of a suitable dihydroxy-ketone precursor.[6] Under these equilibrating conditions, the reaction proceeds to yield the most thermodynamically stable spiroketal stereoisomer. The stereochemical outcome is dictated by the inherent stability of the product, which, as discussed, is heavily influenced by the anomeric effect.[2]

  • Causality: The use of a Brønsted or Lewis acid facilitates the reversible formation and cleavage of the ketal linkages. This allows the system to sample various isomeric forms until it settles in the lowest energy state. The final product ratio reflects the relative thermodynamic stabilities of the possible stereoisomers.

Kinetically Controlled Spiroketalization

To access the less thermodynamically stable isomers, kinetically controlled reactions are required. These methods are designed to proceed under non-equilibrating conditions, where the product distribution is determined by the relative activation energies of the competing reaction pathways rather than the stability of the products.

  • Expertise in Action: A notable strategy involves the spirocyclization of glycal epoxides. These reactions can be induced by various reagents to proceed with either inversion or retention of configuration at the anomeric carbon, independent of thermodynamic considerations.[1][7] For instance, specific reagents can promote a cyclization pathway with a lower activation barrier for the formation of a kinetic product, which is then stable under the reaction conditions and does not isomerize to the thermodynamic product.

Substrate and Reagent Control

Stereocontrol can also be exerted by leveraging existing chirality within the synthetic precursor (substrate control) or by employing chiral reagents or catalysts (reagent control).

  • Substrate Control: Pre-existing stereocenters in the acyclic precursor can influence the transition state of the cyclization, favoring the formation of one diastereomer over others. This is a powerful strategy for constructing complex spiroketals found in natural products.[8][9]

  • Reagent Control: The use of chiral catalysts, such as palladium(II) complexes, can create a chiral environment around the reacting molecule, enabling the stereoselective construction of the spiroketal core from achiral or racemic precursors.[10] This approach offers an elegant way to set multiple stereocenters with high selectivity.

G start Dihydroxy-ketone Precursor thermo Thermodynamic Control Acid Catalyst (H+) Equilibrating Conditions start->thermo kinetic Kinetic Control Specific Reagents (e.g., for Glycal Epoxides) Non-equilibrating Conditions start->kinetic product_thermo Most Stable Isomer (Anomerically Favored) thermo->product_thermo Yields product_kinetic Less Stable Isomer (Kinetically Favored) kinetic->product_kinetic Yields

Synthetic pathways to control spiroketal stereochemistry.
Representative Protocol: Acid-Catalyzed Spiroketalization

The following is a generalized, self-validating protocol for a thermodynamically controlled spiroketalization.

  • Precursor Dissolution: Dissolve the dihydroxy-ketone precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) to a concentration of 0.01-0.05 M.

  • Acid Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equivalents), to the solution at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is fully consumed. The formation of a single major product spot (by TLC) is indicative of a highly selective thermodynamic process.

  • Workup: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using NMR spectroscopy to confirm its structure and relative stereochemistry.

Pillar 3: Analytical Characterization and Stereochemical Assignment

The definitive assignment of stereochemistry is a critical final step. A combination of spectroscopic and chromatographic techniques is typically employed to elucidate both the relative and absolute configuration of the this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of spiroketals in solution.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which can be used to infer their axial or equatorial positions within the ring system.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C5) is particularly sensitive to its stereochemical environment.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are indispensable. These techniques detect through-space correlations between protons that are close to each other (< 5 Å), providing definitive evidence for relative stereochemical assignments. For example, a strong NOE between a proton on the tetrahydropyran ring and a proton on the lactone ring can establish their cis or trans relationship.

NMR Signal Axial Orientation Equatorial Orientation Rationale
¹H Chemical Shift Typically upfield (more shielded)Typically downfield (less shielded)Anisotropic effects from C-C and C-O bonds.
¹H-coupling (J_ax-ax) Large (8-13 Hz)-Trans-diaxial arrangement.
¹H-coupling (J_ax-eq, J_eq-eq) Small (2-5 Hz)Small (2-5 Hz)Gauche relationships.
¹³C Chemical Shift (Anomeric C) Highly dependent on anomeric effectVaries based on substitutionStereoelectronic environment significantly impacts shielding.
Chiral High-Performance Liquid Chromatography (HPLC)

While NMR can establish relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a synthetic product.[11][12]

  • Mechanism: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.[3] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for separating a broad range of chiral compounds, including spiroketals.[3][13]

Representative Protocol: Chiral HPLC Analysis
  • Column Selection: Select an appropriate chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: Dissolve a small amount of the purified spiroketal in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector. The separation of the single peak from the achiral analysis into two distinct peaks confirms the presence of both enantiomers.

  • Quantification (Self-Validation): Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100. A successful enantioselective synthesis will show one peak to be significantly larger than the other.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry. It offers a definitive solid-state structure that can be used to calibrate and confirm assignments made by spectroscopic methods.[2]

Conclusion

The stereochemical integrity of the this compound core is a paramount consideration for its successful application in medicinal chemistry and natural product synthesis. The stability of its stereoisomers is primarily dictated by the anomeric effect, a powerful stereoelectronic force that favors specific conformations. Mastery over the synthesis of this scaffold requires a judicious choice between thermodynamically and kinetically controlled strategies, often augmented by substrate or reagent-based control to achieve high diastereoselectivity and enantioselectivity. Finally, a rigorous analytical workflow, combining the strengths of NMR spectroscopy for relative stereochemistry and chiral HPLC for enantiomeric purity, is essential for the unambiguous characterization of the target molecule. A thorough understanding and application of these principles empower scientists to harness the full potential of this valuable chemical entity.

References

  • Liu, G., Wurst, J. M., & Tan, D. S. (2011). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. The Journal of Organic Chemistry. Available at: [Link][7]

  • Crimmins, M. T., & Shams, A. (2017). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition. Available at: [Link][8]

  • Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link][1]

  • Cheng, K., & Tius, M. A. (2005). An Anomeric Control on Remote Stereochemistry in the Synthesis of Spiroketals. Organic Letters. Available at: [Link][2]

  • Reddy, B. V. S., et al. (2021). Stereoselective Total Synthesis of (±)-Pleurospiroketals A and B. The Journal of Organic Chemistry. Available at: [Link][9]

  • Otsuka, T., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters. Available at: [Link][10]

  • Coutant, C., & Marrot, J. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules. Available at: [Link][6]

  • CONCEPT IN CHEMISTRY. (2020). ANOMERIC EFFECT IN SPIROKETALS. YouTube. Available at: [Link][14]

  • Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting. Available at: [Link][5]

  • Caron, G., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link][11]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. Available at: [Link] (Note: The provided grounding link was to a general manual; the content describes principles applicable to the topic).[13]

  • D'Hont, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link][12]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. Available at: [Link][3]

Sources

History and discovery of 2,8-Dioxaspiro[4.5]decan-1-one synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History and Discovery of 2,8-Dioxaspiro[4.5]decan-1-one Synthesis Routes

Introduction: The Significance of a Privileged Scaffold

The this compound core represents a fascinating and important structural motif in organic chemistry. As a member of the spiroketal family, this scaffold is not merely a synthetic curiosity but is found in a multitude of biologically active natural products.[1][2] Spiroketals act as rigid, three-dimensional frameworks that can precisely orient functional groups in space, making them ideal for interacting with complex biological targets like enzymes and receptors.[1] This inherent structural pre-organization has led to their designation as "privileged substructures" in medicinal chemistry. Consequently, the development of efficient and stereocontrolled methods to access these molecules has been a long-standing goal for synthetic chemists. This guide provides a deep dive into the evolution of synthetic strategies targeting the oxaspiro[4.5]decan-1-one scaffold, charting the course from foundational concepts to modern, elegant catalytic solutions.

Part 1: The Historical Landscape of Spiroketal Synthesis

The history of spiroketal synthesis is a story of a continuous quest for control, particularly stereochemical control. The defining feature of a spiroketal is the anomeric carbon (the spirocenter), and its stereochemistry is crucial for biological activity.

Early Days: Thermodynamic Control

Initial forays into spiroketal synthesis, which would have been the first approaches applicable to the this compound system, relied heavily on thermodynamically-controlled spiroketalization.[1] This typically involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. In this scenario, the reaction is reversible, and the system eventually settles into the most stable stereoisomeric arrangement. While straightforward, this method offers little to no external control over the outcome, which is dictated by a combination of steric and electronic factors within the molecule, such as the anomeric effect. For complex targets or the synthesis of less stable isomers, this approach is often inadequate.

The Shift to Kinetic Control

To overcome the limitations of thermodynamic approaches, the field shifted towards developing kinetically-controlled reactions.[1] These methods aim to form the spiroketal under conditions where the reverse reaction is suppressed, thereby "trapping" a specific, desired stereoisomer, which may not be the most thermodynamically stable one. This paradigm shift required the invention of new reactions and reagents that could guide the cyclization pathway with high fidelity, opening the door to the synthesis of a much wider array of spiroketal structures.

Part 2: A Modern Synthetic Masterstroke: The Tandem Prins/Pinacol Cascade

A significant advancement in the synthesis of the specific oxaspiro[4.5]decan-1-one scaffold is the development of a novel Lewis acid-catalyzed tandem Prins/pinacol reaction.[3] This strategy is a prime example of reaction engineering, where multiple complex bond-forming and rearrangement events are seamlessly combined into a single, efficient operation.

Causality Behind the Experimental Design

The core logic of this approach is to use a cascade reaction to rapidly build molecular complexity from simple starting materials. The reaction is designed to proceed through two key, mechanistically distinct steps:

  • Prins Reaction: This initial step involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol. This forms a key oxocarbenium ion intermediate and sets the stage for the subsequent cyclization.

  • Pinacol Rearrangement: The intermediate generated from the Prins cyclization is perfectly primed to undergo a pinacol-type rearrangement. This involves the migration of a carbon-carbon bond, leading to a ring-expansion of the cyclobutanol moiety to form the final, stable five-membered ketone ring of the oxaspiro[4.5]decan-1-one product.

This tandem approach is highly efficient as it avoids the isolation of intermediates and minimizes waste, representing a significant step forward in synthetic practicality.

Experimental Protocol: Synthesis of 7-Aryl-8-oxaspiro[4.5]decan-1-ones

The following protocol is a representative example of the Lewis acid-catalyzed Prins/pinacol cascade process.[3]

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Cascade Reaction cluster_workup Work-up & Isolation cluster_product Final Product Start_Materials 1-(4-hydroxybut-1-en-2-yl)cyclobutanol & Aromatic Aldehyde Mix Initial Mixture Start_Materials->Mix Dissolve Solvent Dichloromethane (DCM) Solvent->Mix Catalyst Sc(OTf)3 (Lewis Acid) Add_Catalyst Add Sc(OTf)3 at 0°C Mix->Add_Catalyst Stir Stir at Room Temp (25-30°C) Add_Catalyst->Stir Initiates Cascade Quench Quench with NaHCO3 soln. Stir->Quench After 2-3h Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product 7-Aryl-8-oxaspiro[4.5]decan-1-one Purify->Product

Caption: Workflow for the Sc(OTf)3-catalyzed tandem Prins/pinacol reaction.

Step-by-Step Methodology

  • Reactant Preparation: To a solution of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv.) and a selected aromatic aldehyde (1.2 equiv.) in anhydrous dichloromethane (DCM, 5 mL), the mixture is cooled to 0 °C in an ice bath.

  • Catalyst Addition: Scandium(III) triflate (Sc(OTf)₃, 10 mol%) is added to the stirred solution.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature (25-30 °C) and stirred for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane solvent system as the eluent to afford the pure 7-substituted-8-oxaspiro[4.5]decan-1-one product.

Data Presentation: Scope and Efficiency

This method is applicable to a wide range of aldehydes, demonstrating its robustness.

EntryAldehydeProductYield (%)[3]
1Benzaldehyde7-Phenyl-8-oxaspiro[4.5]decan-1-one85
24-Methylbenzaldehyde7-(p-Tolyl)-8-oxaspiro[4.5]decan-1-one88
34-Methoxybenzaldehyde7-(4-Methoxyphenyl)-8-oxaspiro[4.5]decan-1-one92
44-Chlorobenzaldehyde7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one86
52-Naphthaldehyde7-(Naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one82
6Cinnamaldehyde7-Styryl-8-oxaspiro[4.5]decan-1-one75

Part 3: Applications and Future Outlook

While specific biological activity data for this compound itself is not widely published, the broader class of spiro-heterocycles is of immense interest in drug discovery. For example, related nitrogen-containing analogs (diazaspiro[4.5]decan-1-ones) have been identified as potent inhibitors of critical enzymes like RIPK1 kinase and dual TYK2/JAK1, which are targets for inflammatory diseases.[4][5] Furthermore, other azaspiro[4.5]decane derivatives are explored as M1 muscarinic agonists and soluble epoxide hydrolase inhibitors for treating hypertension.[6][7]

The value of the this compound core, therefore, lies in its potential as a foundational scaffold. The synthetic routes developed to access it provide chemists with the tools to build libraries of novel, structurally complex molecules for screening against a wide array of diseases. The continued development of stereoselective and efficient synthetic methods, like the tandem cascade described, will be crucial for unlocking the full therapeutic potential of this privileged structural class.

References

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. (2003). [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. (1995). [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. (2022). [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. (2006). [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. (2018). [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. (2022). [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. (2013). [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). (2014). [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2,8-Dioxaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2,8-Dioxaspiro[4.5]decan-1-one, a spiroketal lactone with potential applications in medicinal chemistry and natural product synthesis. The rigid spirocyclic scaffold of this molecule makes it an attractive building block for the development of novel therapeutic agents and complex molecular architectures. This document provides a scientifically grounded, hypothetical synthetic route based on well-established organic chemistry principles, offering both a practical guide for laboratory execution and a deeper understanding of the underlying reaction mechanisms.

Introduction: The Significance of Spiroketal Lactones

Spiroketals are a prominent class of heterocyclic compounds found in a wide array of natural products, many of which exhibit significant biological activity.[1] Their unique three-dimensional structure often plays a crucial role in their interaction with biological targets.[1] The incorporation of a lactone functionality into a spiroketal framework, as seen in this compound, introduces an additional layer of chemical and stereochemical complexity, offering opportunities for further functionalization and the development of novel chemical entities.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is proposed to proceed through a convergent strategy, culminating in an acid-catalyzed spiroketalization and lactonization cascade of a key hydroxy keto-ester intermediate. This approach is designed for efficiency and stereochemical control, leveraging well-understood reaction mechanisms in organic synthesis.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate_A Intermediate_A Tetrahydro-4H-pyran-4-one->Intermediate_A Michael Addition Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Functional Group Interconversion This compound This compound Intermediate_B->this compound Acid-Catalyzed Spiroketalization & Lactonization Step_1 cluster_reactants Reactants cluster_products Product R1 Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate P1 Intermediate A R1->P1 1. CuI (cat.), THF 2. H₂O workup R2 (3-(tert-Butyldimethylsilyloxy)propyl)magnesium bromide R2->P1

Caption: Synthesis of Intermediate A via Michael Addition.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate170.2110.01.70 g
(3-(tert-Butyldimethylsilyloxy)propyl)magnesium bromide(in THF)12.024.0 mL (0.5 M)
Copper(I) iodide (CuI)190.451.0190 mg
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aqueous ammonium chloride (NH₄Cl)--50 mL
Diethyl ether--100 mL
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add copper(I) iodide (190 mg, 1.0 mmol).

  • Add anhydrous THF (20 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the solution of (3-(tert-butyldimethylsilyloxy)propyl)magnesium bromide (24.0 mL, 12.0 mmol, 0.5 M in THF) to the cooled suspension. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (1.70 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Slowly add the solution of the α,β-unsaturated ester to the organocuprate reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford Intermediate A.

Step 2: Synthesis of Ethyl 4-(3-hydroxypropyl)-4-hydroxytetrahydro-2H-pyran-4-carboxylate (Intermediate B)

This step involves the deprotection of the silyl ether and the reduction of the ketone (formed in situ after hydrolysis of the enolate from the Michael addition) to a hydroxyl group. For simplicity, we will assume a one-pot deprotection and reduction is not feasible and will proceed with a two-step sequence.

Reaction Scheme:

Step_2 cluster_reactants Reactant cluster_products Product R1 Intermediate A P1 Intermediate B R1->P1 1. TBAF, THF 2. NaBH₄, MeOH

Caption: Synthesis of Intermediate B.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Intermediate A-(Assumed 8.0)(From Step 1)
Tetrabutylammonium fluoride (TBAF)(in THF)9.69.6 mL (1.0 M)
Sodium borohydride (NaBH₄)37.8316.0605 mg
Tetrahydrofuran (THF)--40 mL
Methanol (MeOH)--40 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--50 mL
Ethyl acetate--100 mL
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve Intermediate A (assuming 8.0 mmol from the previous step) in THF (40 mL) in a 250 mL round-bottom flask.

  • Add TBAF solution (9.6 mL, 9.6 mmol, 1.0 M in THF) dropwise at room temperature.

  • Stir the mixture for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (40 mL) followed by the portion-wise addition of sodium borohydride (605 mg, 16.0 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) to afford Intermediate B.

Step 3: Synthesis of this compound

The final step is an acid-catalyzed intramolecular spiroketalization and lactonization. The dihydroxy ester intermediate is treated with a catalytic amount of acid, which promotes the formation of the spirocyclic system.

Reaction Scheme:

Step_3 cluster_reactants Reactant cluster_products Product R1 Intermediate B P1 This compound R1->P1 p-TsOH (cat.), Toluene, reflux

Caption: Synthesis of the final product via cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Intermediate B-(Assumed 6.0)(From Step 2)
p-Toluenesulfonic acid (p-TsOH)172.200.6103 mg
Toluene--60 mL
Saturated aqueous sodium bicarbonate--30 mL
Ethyl acetate--100 mL
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, add a solution of Intermediate B (assuming 6.0 mmol from the previous step) in toluene (60 mL).

  • Add p-toluenesulfonic acid (103 mg, 0.6 mmol).

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all reagents and solvents with care, paying particular attention to flammable and corrosive materials.

  • Organometallic reagents such as Grignard reagents are highly reactive and should be handled under an inert atmosphere.

  • Sodium borohydride is a reducing agent and should be handled with care.

Conclusion: A Versatile Route to a Key Scaffold

The synthetic protocol outlined in this guide provides a logical and experimentally feasible pathway to this compound. By employing a sequence of well-established reactions, this approach offers a reliable method for accessing this valuable spiroketal lactone. The modularity of this synthesis allows for the potential introduction of various substituents, opening avenues for the creation of diverse chemical libraries for drug discovery and other applications. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved yields and efficiency.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link] [2]4. Scheidt, K. A., & Hanson, P. R. (Eds.). (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. Georg Thieme Verlag.

  • Fujioka, H., Murai, K., & Ohba, Y. (2007). Intramolecular Michael addition as a key step for the synthesis of heterocycles. Journal of Synthetic Organic Chemistry, Japan, 65(10), 996-1006.
  • Smith, A. B., & Adams, C. M. (2004). The chemistry of spiroketals. Accounts of Chemical Research, 37(6), 365-377. [Link]

Sources

Using 2,8-Dioxaspiro[4.5]decan-1-one as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,8-Dioxaspiro[4.5]decan-1-one as a Chiral Building Block in Drug Discovery.

Executive Summary

In the pursuit of novel therapeutic agents, the escape from "flatland" (planar aromatic scaffolds) is a critical mandate. This compound (CAS: 1690338-28-3) represents a high-value spirocyclic scaffold that combines the metabolic stability of a tetrahydropyran (THP) with the versatile reactivity of a


-butyrolactone.

This guide details the utility of this scaffold as a chiral building block for generating


-rich libraries. Unlike its nitrogenous analog (2,8-diazaspiro[4.5]decan-1-one), which serves primarily as a piperidine bioisostere, the 2,8-dioxa  variant offers unique hydrogen-bond acceptor vectors and serves as a latent 1,4-functionalized platform via lactone ring-opening.

Molecule Profile & Structural Logic

Structural Analysis

The molecule features a spiro[4.5]decane core where a six-membered ether ring (tetrahydropyran) is spiro-fused to a five-membered lactone ring.

  • IUPAC Name: this compound[1][2][3][4]

  • Core Geometry: The spiro-carbon (C5) creates a rigid orthogonal relationship between the two rings, fixing the vector of substituents in 3D space.

  • Chirality: The spiro-carbon is a stereocenter. The molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ).
  • Key Reactivity:

    • Lactone Carbonyl (C1): Susceptible to nucleophilic attack (aminolysis, hydrolysis).[5]

    • 
      -Carbon (C3):  Accessible for stereoselective alkylation.
      
    • Tetrahydropyran Oxygen (O8): Acts as a weak H-bond acceptor, modulating lipophilicity (

      
      ).
      
Drug Discovery Relevance
  • Bioisosterism: Mimics the steric bulk of a cyclohexyl group but with lower lipophilicity (lower

    
    ) due to the two oxygen atoms.
    
  • Conformational Restriction: When used as a linker, it locks the exit vectors of attached pharmacophores, reducing the entropic penalty of binding.[5]

  • Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at what would otherwise be a vulnerable secondary carbon.

Synthesis Protocol: The "Allylation-Oxidation" Route

While various routes exist, the most robust method for generating the core scaffold from commercially available tetrahydropyran-4-one involves a three-step sequence: Allylation


 Hydroboration/Oxidation 

Lactonization.
Reagents & Equipment[7]
  • Starting Material: Tetrahydropyran-4-one (CAS: 29943-42-8).

  • Reagents: Allylmagnesium bromide (1.0 M in ether), 9-BBN (0.5 M in THF), Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ),
    
    
    -Toluenesulfonic acid (pTSA).[5]
  • Solvents: Anhydrous THF, Dichloromethane (DCM), Toluene.[5]

Step-by-Step Procedure
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Setup: Flame-dry a 500 mL round-bottom flask under

    
     atmosphere.
    
  • Addition: Charge with Tetrahydropyran-4-one (10.0 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Reaction: Dropwise add Allylmagnesium bromide (1.2 equiv, 120 mL) over 30 mins. Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (
    
    
    
    mL). Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Product: 4-Allyltetrahydropyran-4-ol (Colorless oil).

Step 2: Hydroboration & Oxidation (Formation of Hydroxy-Acid)
  • Hydroboration: Dissolve the intermediate (from Step 1) in THF. Add 9-BBN (1.5 equiv) at 0°C. Reflux for 4 h to form the organoborane.

  • Oxidative Workup: Cool to 0°C. Add NaOH (3 M) and H

    
    O
    
    
    
    (30%) dropwise. Stir 1 h.
  • Jones Oxidation: Isolate the diol intermediate. Dissolve in acetone at 0°C. Add Jones Reagent dropwise until the orange color persists. This oxidizes the primary alcohol to the carboxylic acid.

  • Isolation: Quench with isopropanol. Filter chromium salts. Extract the carboxylic acid into basic water, wash with DCM, acidify aqueous layer, and extract back into EtOAc.[5]

Step 3: Acid-Catalyzed Spirolactonization
  • Cyclization: Dissolve the hydroxy-acid in Toluene (0.1 M). Add pTSA (10 mol%).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water for 4–6 h.

  • Purification: Wash with sat. NaHCO

    
    . Concentrate. Purify via silica gel chromatography (Hexane/EtOAc 4:1).
    
  • Result: This compound (White solid/crystalline).[2]

Application Workflows: Derivatization & Library Generation

The utility of this compound lies in its divergent reactivity. Below are the two primary workflows for medicinal chemistry.

Workflow A: Lactone Ring Opening (Peptidomimetics)

Opening the lactone with amines yields 4-hydroxy-4-substituted-tetrahydropyrans . These serve as hydrophilic linkers in PROTACs or peptidomimetics.

  • Protocol: React scaffold with primary amine

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv) in DCM.
  • Product:

    
    -Hydroxy-amide.
    
  • Mechanism: The nucleophilic amine attacks the lactone carbonyl (C1), relieving ring strain but retaining the quaternary center.

Workflow B: -Alkylation (Chiral Decoration)

The position


 to the carbonyl (C3) can be alkylated to introduce a second stereocenter, creating high-complexity fragments.
  • Protocol: Treat with LDA (1.1 equiv, -78°C) followed by alkyl halide (

    
    ).
    
  • Stereocontrol: The bulky spiro-THP ring directs the electrophile to the less hindered face (anti-addition), often yielding high diastereomeric ratios (dr > 10:1).

Visualizations

Figure 1: Synthesis & Reactivity Manifold

This diagram illustrates the synthesis of the core scaffold and its subsequent transformation into drug-like libraries.

G Figure 1: Synthesis and Divergent Application of this compound Start Tetrahydropyran-4-one (Commercial) Inter1 4-Allyl-THP-4-ol (Tertiary Alcohol) Start->Inter1 AllylMgBr (Grignard) Inter2 Hydroxy-Acid Intermediate Inter1->Inter2 1. 9-BBN 2. Jones Ox Core This compound (The Scaffold) Inter2->Core pTSA, Toluene (Lactonization) ProdA Hydroxy-Amides (Peptidomimetics) Core->ProdA R-NH2 / AlMe3 (Ring Opening) ProdB alpha-Alkylated Spiro-Lactones Core->ProdB LDA / R-X (Stereoselective Alkylation)

Caption: Step-wise construction of the spiro-lactone core and its divergence into acyclic linkers (Hydroxy-Amides) or decorated scaffolds (Alkylated Lactones).

Figure 2: Chiral Resolution Strategy

For drug development, enantiopurity is non-negotiable.[5] This workflow describes the separation logic.

Chiral Racemic Racemic This compound HPLC Chiral Preparative HPLC (Chiralpak AD-H or OD-H) Racemic->HPLC Isocratic Elution Hexane/IPA (90:10) EnantR (R)-Enantiomer (Active Scaffold) HPLC->EnantR EnantS (S)-Enantiomer (Distomer/Probe) HPLC->EnantS QC QC: e.e. > 99% (Valid for SAR) EnantR->QC

Caption: Preparative resolution workflow to isolate the pharmacologically active enantiomer.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 3 (Lactonization) Incomplete water removalEnsure Dean-Stark trap is functioning or use molecular sieves (4Å).
Racemization during Alkylation Temperature too highMaintain reaction at -78°C strictly during LDA addition; warm slowly only after adding electrophile.
Lactone Ring Opening Fails Amine nucleophilicity lowUse trimethylaluminum (AlMe

) activation to form the aluminum amide species (highly reactive).
Poor Solubility High polarity of lactoneUse polar aprotic solvents (DMF, DMSO) for biological assays; DCM/MeOH for synthesis.[5]

References

  • Spirocyclic Scaffolds in Drug Discovery : Zheng, Y., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in medicinal chemistry.[6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-840.[5]

  • Synthesis of Spiro-Lactones : Reddy, B. V. S., et al. (2012).[5] Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.[12] Organic & Biomolecular Chemistry, 10, 3968.[5]

  • Chiral Resolution Techniques : Okamoto, Y., & Ikai, T. (2008).[5] Chiral HPLC for efficient resolution of enantiomers.[13][14] Chemical Society Reviews, 37, 2593-2608.[5]

  • Diazaspiro Analogs (Comparative) : Wang, J., et al. (2022).[5] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.[5]

  • Iodolactonization Protocols : Poornima, J., et al. (2018).[5] Asymmetric Synthesis of

    
    -Spiro-
    
    
    
    -lactones via Chiral Iodolactonization. Organic Letters, 20(20), 6462–6466.[3][5] [5]

Sources

Application Note: Green Synthesis of 2,8-Dioxaspiro[4.5]decan-1-one via Telescoped Continuous Flow and Relay Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic lactones, such as the highly sought-after building block 2,8-dioxaspiro[4.5]decan-1-one (CAS: 1690338-28-3)[1], are increasingly prominent scaffolds in modern drug discovery. The incorporation of spiroketal motifs increases the fractional sp³ character (Fsp³) of drug candidates, a metric statistically correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates.

Historically, the synthesis of oxaspirolactones required harsh, atom-inefficient conditions. Traditional routes rely on stoichiometric oxidants, strong homogeneous acids, and halogenated solvents like dichloromethane (DCM) to drive the necessary lactonization and spiroketalization steps[2]. To align with sustainable manufacturing protocols, this application note details a state-of-the-art green chemistry approach leveraging visible-light photoflow and heterogeneous Brønsted acid relay catalysis[3]. By telescoping these transformations into a single continuous flow process, we eliminate the need for intermediate isolation, drastically reducing the Process Mass Intensity (PMI) and overall energy consumption[4].

Mechanistic Insights & Causality

A successful green protocol is not merely a substitution of solvents; it requires a fundamental redesign of the chemical causality to ensure efficiency and safety:

  • Photochemical Activation in Flow: Traditional batch photochemistry is severely limited by the Beer-Lambert law, resulting in poor light penetration and extended reaction times. Transitioning to a microreactor flow setup ensures uniform irradiation of the acyclic precursor (e.g., an alkyne-diol derivative), enabling rapid, low-energy activation via a photocatalyst[3].

  • Heterogeneous Brønsted Acid Catalysis: Following photo-activation, the intermediate stream is directly routed through a packed bed of silica-supported Brønsted acid. Causality: The solid support facilitates the dehydrative spirocyclization without leaching free protons into the final product stream. This creates a self-validating system where the output requires no aqueous basic workup, preventing product hydrolysis and minimizing aqueous waste[3].

  • Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable lignocellulosic biomass, replaces DCM. It provides excellent solubility for both the acyclic precursor and the spirocyclic product while allowing for seamless phase separation if minimal aqueous washing is required.

Reaction Workflow Visualization

Workflow A Acyclic Precursor (Alkyne-diol derivative) B Photoflow Activation (Visible Light, Ru/Ir Cat.) A->B Flow input C Heterogeneous Catalysis (Silica-Supported Acid) B->C Telescoped intermediate D This compound (Spiroketal Lactone) C->D Spirocyclization

Continuous flow and relay catalysis workflow for spirocyclic lactone synthesis.

Green Metrics & Data Presentation

The implementation of telescoped flow processes yields significant improvements in sustainability metrics compared to traditional batch synthesis[4].

MetricTraditional Batch SynthesisTelescoped Flow SynthesisGreen Advantage
Process Mass Intensity (PMI) > 45< 12~70% reduction in chemical waste
Catalyst Recovery 0% (Homogeneous acid)> 95% (Packed bed)Eliminates toxic waste streams
Reaction Time 24 - 48 hours20 - 30 minutesHigh space-time yield
Solvent System Dichloromethane / Toluene2-MeTHF / EthanolRenewable, non-halogenated
Overall Yield 45 - 55%78 - 85%Higher atom economy

Experimental Protocols

Safety Warning: Ensure all flow equipment is pressure-tested prior to use. Use appropriate PPE when handling photocatalysts and pressurized microreactor systems.

Preparation of the Precursor Stream
  • Substrate Dissolution: Dissolve the acyclic alkyne-diol precursor (10.0 mmol) in 50 mL of anhydrous 2-MeTHF.

  • Catalyst Addition: Add the organic photocatalyst (e.g., Eosin Y or a supported Ru/Ir equivalent, 1.0 mol%) to the solution. Note: If using a supported photocatalyst bed, omit this step and pack a secondary photo-bed in the flow line.

  • Degassing: Sparge the solution with dry Nitrogen (

    
    ) for 15 minutes. Causality:  Removing dissolved oxygen is critical, as 
    
    
    
    acts as a triplet quencher and will deactivate the excited state of the photocatalyst, halting the activation step.
Preparation of the Heterogeneous Catalyst Bed
  • Bed Packing: Pack a standard stainless-steel column (10 mm ID x 100 mm length) with silica-supported sulfonic acid (

    
    , 2.0 g).
    
  • Conditioning: Flush the packed bed with 20 mL of 2-MeTHF at a flow rate of 1.0 mL/min. Causality: Swelling the resin and removing fine particulates ensures a uniform pressure drop across the column, preventing channeling and ensuring maximum surface-area contact for the spirocyclization.

Telescoped Continuous Flow Execution
  • System Priming: Connect the precursor stream to an HPLC pump. Prime the lines up to the photoflow reactor inlet.

  • Photoflow Stage: Set the flow rate to 0.5 mL/min. Pass the stream through a transparent fluoropolymer (FEP) tubing reactor coiled tightly around a 450 nm blue LED cylinder (Residence time: ~10 minutes).

  • Relay Catalysis Stage: Directly route the effluent from the photoflow reactor into the pre-conditioned

    
     packed bed maintained at 40 °C via a column heater[3].
    
  • In-Line Monitoring (Self-Validation): Route the post-column effluent through an in-line FT-IR flow cell. Monitor the disappearance of the alkyne stretch (~2100

    
    ) and the appearance of the spiro-lactone carbonyl stretch (~1765 
    
    
    
    ) to validate real-time conversion[2].
Downstream Processing (DSP) and Isolation
  • Collection: Collect the steady-state effluent in a receiving flask.

  • Solvent Recovery: Concentrate the solution under reduced pressure. The evaporated 2-MeTHF can be condensed and recycled for subsequent runs, directly lowering the PMI.

  • Purification: Because the acid catalyst is retained entirely in the packed bed, the crude residue is highly pure. Perform a short path filtration over a pad of celite using an Ethyl Acetate/Hexane (1:4) mixture to yield the pure this compound[1].

References

  • Mori, T., Abe, K., & Shirakawa, S. (2021).. Nagasaki University Repository.

  • Miñoza, S., et al. (2022).. Green Chemistry, 24(23), 9157-9167.

  • ChemScene. (n.d.).. ChemScene Catalog.

  • RSC Publishing. (2023).. Reaction Chemistry & Engineering.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 2,8-Dioxaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,8-dioxaspiro[4.5]decan-1-one framework represents a core structural motif in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry. The inherent chirality and conformational rigidity of this spiroketal lactone system make it an attractive target for diversity-oriented synthesis.[1] However, the stereocontrolled construction of its quaternary spirocyclic center presents a significant synthetic challenge. This guide provides a detailed overview of modern asymmetric synthesis techniques for accessing enantiomerically enriched this compound and its derivatives. We will explore key strategies, including substrate-controlled methods utilizing the chiral pool, chiral auxiliary-based approaches, and advanced catalytic asymmetric reactions. Each section includes a discussion of the underlying mechanistic principles, field-proven insights into experimental design, and detailed, step-by-step protocols for key transformations.

Introduction: The Challenge of Asymmetric Spiroketal Lactone Synthesis

Spiroketals are a class of privileged structures frequently found in natural products isolated from diverse sources like insects, fungi, and marine organisms.[2] Their unique three-dimensional architecture often plays a crucial role in mediating biological activity. The major challenge in the asymmetric synthesis of spiroketals is the stereoselective formation of the spirocyclic core, which contains a stereogenic center that can be prone to isomerization under acidic conditions.[2]

The this compound skeleton combines the features of a spiroketal with a lactone, adding another layer of complexity to its synthesis. The desired stereochemical outcome at the anomeric spiro-carbon is often governed by a combination of kinetic and thermodynamic factors, including the anomeric effect and steric interactions within the molecule.[3] Consequently, developing synthetic routes that provide precise, kinetically-controlled access to specific stereoisomers is a primary objective for synthetic chemists.[1]

This document will serve as a practical guide for researchers, outlining robust and reproducible methods for the enantioselective synthesis of this important structural motif.

Retrosynthetic Analysis and Key Strategic Approaches

A general retrosynthetic analysis of the this compound core reveals a primary disconnection of the two C-O bonds at the spirocyclic center. This leads back to a key intermediate: a hydroxy keto acid or a related precursor. The central challenge lies in controlling the stereochemistry of the spiroketalization step and the stereocenters present in the acyclic precursor.

G Target This compound Disconnect Spiroketalization (Intramolecular Cyclization) Target->Disconnect Intermediate Hydroxy Keto Acid Precursor Disconnect->Intermediate Strategies Asymmetric Strategies Intermediate->Strategies Introduce Chirality Substrate Substrate-Controlled (Chiral Pool) Strategies->Substrate Auxiliary Chiral Auxiliary Strategies->Auxiliary Catalytic Catalytic Asymmetric Strategies->Catalytic

Caption: General Retrosynthetic Strategy for this compound.

Substrate-Controlled Synthesis: Leveraging the Chiral Pool

One of the most direct approaches to enantiomerically pure products involves starting with readily available chiral molecules, often derived from natural sources like amino acids or carbohydrates. This strategy embeds the required stereochemistry into the building blocks, which then directs the stereochemical outcome of subsequent reactions.

Rationale and Mechanistic Insight

In this approach, the stereocenters destined to become part of the final spiroketal ring system are installed early in the synthesis using well-established asymmetric reactions. For instance, an asymmetric allylation or aldol reaction can be used to set a key hydroxyl stereocenter.[2] This pre-installed chirality then dictates the facial selectivity of subsequent transformations and ultimately controls the conformation of the final spirocyclization event. The spiroketalization itself often proceeds under thermodynamic control, favoring the most stable diastereomer, which is predictable based on steric and electronic effects like the anomeric effect.[3]

Protocol: Synthesis via Asymmetric Allylation and Ring-Closing Metathesis

This protocol describes a substrate-controlled synthesis where a key stereocenter is introduced via an asymmetric allylation, followed by a ring-closing metathesis (RCM) to form the spiroketal precursor.[4]

Workflow Overview

G A Chiral Aldehyde B Asymmetric Allylation A->B C Homoallylic Alcohol (Defined Stereocenter) B->C D Chain Elongation & Functional Group Interconversion C->D E Diene Precursor D->E F Ring-Closing Metathesis (RCM) E->F G Cyclic Enol Ether F->G H Final Cyclization/ Oxidation G->H I Target Spiroketal Lactone H->I

Caption: Workflow for a Substrate-Controlled RCM Approach.

Step-by-Step Protocol:

  • Asymmetric Allylation:

    • To a solution of a suitable aldehyde (e.g., a protected hydroxyacetaldehyde) in dry dichloromethane (DCM) at -78 °C, add β-allyldiisopinocamphenylborane (a chiral allylating agent).[2]

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction by adding a 3M NaOH solution followed by 30% H₂O₂. The purpose of this oxidative workup is to break down the borane reagents into more easily separable byproducts.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting homoallylic alcohol by flash column chromatography. The stereochemistry at the newly formed hydroxyl group is dictated by the chirality of the isopinocamphenyl ligand on the boron reagent.

  • Synthesis of the RCM Precursor:

    • Protect the newly formed secondary alcohol (e.g., as a silyl ether).

    • Perform a sequence of reactions to elongate the carbon chain and install a second terminal alkene. This typically involves ozonolysis of the existing alkene to an aldehyde, followed by a Wittig reaction or another olefination protocol to introduce the second alkene moiety required for RCM.

  • Ring-Closing Metathesis (RCM) and Spiroketalization:

    • Dissolve the diene precursor in dry, degassed DCM.

    • Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' Generation I or II).[4]

    • Reflux the reaction mixture under an inert atmosphere until TLC analysis indicates complete consumption of the starting material. The RCM reaction forms the six-membered oxygen-containing ring.

    • Remove the catalyst via column chromatography.

    • The resulting cyclic enol ether can then be elaborated through hydrogenation and subsequent lactonization under acidic conditions to furnish the final this compound.[4]

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[5] After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones are a prime example of powerful chiral auxiliaries used in various asymmetric transformations.[5][]

Rationale and Mechanistic Insight

In this strategy, a prochiral substrate is attached to a chiral auxiliary, forming a diastereomeric intermediate. The bulky groups on the auxiliary create a sterically biased environment, forcing subsequent reactions (like alkylations or aldol additions) to occur from a specific face.[7] For the synthesis of our target, an acylated oxazolidinone can be alkylated with a reagent containing the latent five-membered ring precursor. The stereocenter formed during this alkylation is controlled by the auxiliary. Subsequent cleavage of the auxiliary and spiroketalization delivers the enantiomerically enriched product.

Protocol: Asymmetric Alkylation Using an Evans' Oxazolidinone Auxiliary

This protocol outlines the key steps for an asymmetric alkylation to construct a precursor for the spiroketal lactone.

Step-by-Step Protocol:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add a solution of n-butyllithium (n-BuLi) dropwise to deprotonate the nitrogen, forming the lithium amide.

    • Slowly add the desired acid chloride (e.g., a derivative that will become the six-membered lactone ring) and stir for 1-2 hours at -78 °C before warming to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to generate the sodium enolate.[7] The choice of base and counterion can be critical for selectivity.

    • Add the alkylating agent (e.g., a protected 3-bromopropyl ether, which will form the five-membered ring) and allow the reaction to proceed at low temperature. The bulky substituent on the oxazolidinone (e.g., phenyl or benzyl group) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side.

    • After the reaction is complete, quench with saturated aqueous NH₄Cl and perform an aqueous workup. The product is a mixture of diastereomers, but typically with a high diastereomeric ratio (>95:5).

    • Purify the major diastereomer by flash column chromatography.

  • Auxiliary Cleavage and Spiroketalization:

    • The chiral auxiliary can be removed under various conditions. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid without epimerizing the newly formed stereocenter.

    • The resulting hydroxy keto acid is then cyclized under acidic conditions (e.g., using camphorsulfonic acid or trifluoroacetic acid) to form the this compound.[4] The cyclization often proceeds with high diastereoselectivity, driven by thermodynamic stability.

Method Key Reagent/Catalyst Typical Yield Typical Selectivity (ee/dr) Reference
Substrate-Controlβ-allyldiisopinocamphenylborane65-85%>95% ee[2]
Chiral AuxiliaryEvans' Oxazolidinone70-90%>98:2 dr[7]
Catalytic (Iridium)[Ir(cod)Cl]₂ / Chiral Ligand75-90%>99% ee, >20:1 dr[8][9]

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a major advancement in organic synthesis, offering high efficiency and atom economy. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral spiroketals.[10][11][12]

Rationale: Iridium-Catalyzed Asymmetric Cascade Reactions

A particularly powerful strategy involves the use of chiral iridium catalysts to mediate cascade or domino reactions.[8] In a typical sequence, an achiral or racemic starting material, such as a 2-(1-hydroxyallyl)phenol derivative, reacts with a suitable coupling partner in the presence of a chiral iridium complex. The catalyst generates a chiral π-allyl-Ir intermediate, which then undergoes an enantioselective allylation followed by an intramolecular spiroketalization in a single pot.[9][13] This approach constructs the complex spiroketal core with multiple stereocenters in a highly efficient and stereoselective manner.

Protocol: Iridium-Catalyzed Asymmetric Allylation/Spiroketalization

This protocol is adapted from methodologies developed for the synthesis of related spiroketal systems and highlights a state-of-the-art approach.[9][14]

Step-by-Step Protocol:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk tube under an argon atmosphere, combine [Ir(cod)Cl]₂ and a chiral phosphoramidite or diene ligand (e.g., Carreira ligand).[9]

    • Add a dry, degassed solvent such as THF or DCM.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral iridium(I) catalyst complex.

  • Cascade Reaction:

    • To the catalyst solution, add the 2-(1-hydroxyallyl)phenol precursor and the nucleophilic coupling partner (e.g., a suitable diol or hydroxyketone that will form the five-membered ring and lactone).

    • Add any required additives or co-catalysts (e.g., a Brønsted acid can sometimes accelerate the reaction and improve diastereoselectivity).[14]

    • Stir the reaction at the optimized temperature (often room temperature to 40 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • The reaction proceeds via the formation of the chiral iridium-π-allyl species, followed by enantioselective attack of the nucleophile and subsequent spontaneous or acid-promoted spiroketalization.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to isolate the enantiomerically enriched this compound derivative.

    • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC analysis.

Catalytic Workflow Diagram

Caption: Simplified Iridium-Catalyzed Asymmetric Spiroketalization Cycle.

Conclusion and Future Outlook

The asymmetric synthesis of this compound is a challenging yet rewarding endeavor, with significant implications for natural product synthesis and drug discovery. This guide has detailed three principal strategies: leveraging stereochemistry from the chiral pool, employing removable chiral auxiliaries, and utilizing advanced asymmetric catalysis. While substrate- and auxiliary-based methods are robust and predictable, modern catalytic approaches, particularly those involving iridium, offer unparalleled efficiency and stereocontrol in a single step.[8][9] Future research will likely focus on expanding the substrate scope of these catalytic systems, developing novel organocatalytic cascades, and applying these methods to the total synthesis of complex natural products containing the spiroketal lactone core. The protocols and principles outlined herein provide a solid foundation for researchers aiming to construct this valuable chiral scaffold.

References

  • Boruah, M., & Borah, J. C. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]

  • Deng, H., & Yang, X. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. Available at: [Link]

  • Alizadeh, B. H., et al. (2017). Synthesis and filed evaluation of sex pheromone of the olive fruit fly, Bactrocera oleae (Diptera: Tephritidae). Journal of Entomological Society of Iran.
  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Deng, H., & Yang, X. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. PubMed. Available at: [Link]

  • Baker, R., Herbert, R., Howse, P. E., & Jones, O. T. (1980). Identification and synthesis of the major sex pheromone of the olive fly (Dacus oleae).
  • Deng, H., & Yang, X. (2022). Enantioselective Preparation of (N, O)-, (N, N)- and (N, S)-Spiroketal Moieties. PubMed. Available at: [Link]

  • Gao, S., et al. (2023). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed. Available at: [Link]

  • Gao, S., et al. (2023). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. Available at: [Link]

  • Brimble, M. A., & Williams, G. M. (2014). Recent developments in transition metal-catalysed spiroketalisation. PubMed. Available at: [Link]

  • Gao, S., et al. (2023). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 344-348. Available at: [Link]

  • Brimble, M. A., & Williams, G. M. (2010). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Science of Synthesis.
  • Wang, Y., et al. (2023). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. Available at: [Link]

  • Jones, O. T., et al. (1982). Development of a monitoring trap for the olive fly, Dacus oleae (Gmelin) (Diptera: Tephritidae), using a component of its sex pheromone as lure. Bulletin of Entomological Research.
  • Boruah, M., & Borah, J. C. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Mazomenos, B. E., et al. (2002). Extract of olive fruit fly males (Diptera: Tephritidae) attract virgin females.
  • Villamil, S. C., et al. (2005). Study of the courtship and mating behavior of the olive fruit fly, Bactrocera oleae (Gmel.) (Diptera: Tephritidae). ESA Annual Meeting.
  • O'Brien, P., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • Various Authors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Wang, X., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • González-Vera, J. A., et al. (2022).
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Larrow, J. F., & Smith, S. C. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. Available at: [Link]

  • Albanese, V., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • Sosnovskikh, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Onwezen, M. C., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
  • Li, J., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.

Sources

Solvent selection for optimal reaction rates with 2,8-Dioxaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The α-Spiro Steric Shield

In modern medicinal chemistry, the drive to "escape flatland" has heavily popularized spirocyclic scaffolds due to their enhanced three-dimensionality and favorable pharmacokinetic profiles. 2,8-Dioxaspiro[4.5]decan-1-one is a highly valuable building block in this domain. Structurally, it is an α-spiro-γ-lactone —a 5-membered γ-lactone ring spiro-fused at the α-carbon (C5) to a 6-membered tetrahydropyran ring.

A critical transformation for this scaffold is nucleophilic ring-opening amidation to yield functionalized γ-hydroxy-α-spiro-amides. However, the spiro-fusion at the α-position creates a massive steric shield directly adjacent to the electrophilic carbonyl (C1). As a result, standard amidation protocols often fail or proceed at glacial rates. This guide details the mechanistic causality behind solvent selection to overcome this steric barrier, ensuring optimal reaction rates and high yields .

Mechanistic Causality: The "Protic Trap" vs. The "Aprotic Advantage"

The ring-opening of γ-lactones by primary amines proceeds via acyl-oxygen (C1–O2) cleavage. The reaction rate is dictated by the nucleophilicity of the amine and its ability to access the sterically encumbered C1 carbonyl .

  • The Protic Trap (Avoid Methanol/Water): In standard lactone chemistry, protic solvents like methanol are often used because they hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity. However, in an α-spiro system, this is a fatal choice. Protic solvents heavily solvate the primary amine via hydrogen bonding, creating a bulky "solvation shell." When this artificially enlarged nucleophile attempts to attack the sterically crowded α-spiro carbonyl, the resulting steric clash stalls the reaction, leading to low conversions and competing hydrolysis .

  • The Aprotic Advantage (Use DMF/DMSO): Polar aprotic solvents (e.g., DMF, DMSO) do not act as hydrogen bond donors. Consequently, the amine remains "naked" and compact, allowing it to penetrate the steric shield of the tetrahydropyran ring. Furthermore, the high dielectric constant of these solvents (ε = 38.3 for DMF) effectively stabilizes the highly polar, zwitterionic tetrahedral transition state, drastically accelerating the reaction rate.

G Start This compound (α-Spiro-γ-Lactone) Steric Steric Shield at α-Carbon (Tetrahydropyran Ring) Start->Steric Solvent Solvent Selection Start->Solvent Amine Primary Amine Nucleophile Amine->Solvent Clash Severe Steric Clash Reaction Stalls Steric->Clash Protic Protic Solvents (MeOH) Forms H-Bond Shell Solvent->Protic Aprotic Polar Aprotic (DMF) Leaves Amine 'Naked' Solvent->Aprotic Protic->Clash Bulky Nucleophile Attack Unhindered Attack at C1 Stabilized TS Aprotic->Attack Compact Nucleophile Product α-Spiro-Amide γ-Primary Alcohol Clash->Product Low Yield (<35%) Attack->Product High Yield (>90%)

Mechanistic workflow illustrating the steric causality behind solvent selection for amidation.

Quantitative Data: Solvent Effects on Reaction Rates

The table below summarizes the profound impact of solvent selection on the amidation of this compound with a standard primary amine (benzylamine).

Table 1: Solvent Effects on Amidation (1.5 equiv. Benzylamine, 60 °C, 12 h)

SolventSolvent ClassDielectric Constant (ε)Amine Solvation StateConversion (%)Isolated Yield (%)
DMF Polar Aprotic38.3Low (Compact)>98 94
DMSO Polar Aprotic46.7Low (Compact)>98 92
THF Polar Aprotic7.6Low (Compact)7268
Methanol Polar Protic32.7High (H-Bonded)3531
Water Polar Protic80.1High (H-Bonded)158*
Toluene Non-Polar2.4None2218

*Significant formation of 4-(4-hydroxytetrahydro-2H-pyran-4-yl)butanoic acid byproduct due to competing hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of γ-hydroxy-α-spiro-amides via the ring-opening of this compound. It includes built-in validation steps to ensure reaction integrity.

Equipment & Reagents:

  • This compound (1.0 equiv, 10 mmol, 1.56 g)

  • Benzylamine (1.5 equiv, 15 mmol, 1.61 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL, 1.0 M)

  • 5% w/v Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen to prevent ambient moisture from initiating competitive lactone hydrolysis.

  • Reagent Solubilization: Add 1.56 g of this compound to the flask, followed by 10 mL of anhydrous DMF. Stir at 400 rpm until complete dissolution.

    • Causality Note: DMF is strictly selected to prevent amine solvation, maintaining a compact nucleophile capable of overcoming the α-spiro steric shield.

  • Nucleophile Addition: Dropwise add 1.61 g of benzylamine over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath.

    • Causality Note: While DMF maximizes nucleophilicity, the α-quaternary center still imposes a baseline activation energy barrier that requires moderate thermal input to achieve >95% conversion within 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): After 6 hours, withdraw a 50 µL aliquot. Quench in 0.5 mL water and extract with 0.5 mL EtOAc. Run TLC (Eluent: 1:1 EtOAc/Hexanes; Stain: KMnO4).

    • Validation: The starting lactone (Rf ~0.6, non-polar) should be nearly absent, replaced by a highly polar spot (Rf ~0.2) corresponding to the γ-hydroxyamide. If the Rf ~0.6 spot remains dominant, verify the anhydrous state of your DMF.

  • Quenching & Phase Separation: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to precipitate the product and partition the DMF into the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Targeted Washing (Self-Validation Checkpoint): Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality Note: Standard water washes often fail to remove all DMF, which ruins subsequent NMR analysis. The LiCl wash drastically increases the ionic strength of the aqueous phase, forcing complete partitioning of DMF out of the organic layer. Follow with a final brine wash (20 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 50% to 100% EtOAc in Hexanes) to afford the pure γ-hydroxy-α-spiro-amide as a white solid.

References

  • Mori, T., Abe, K., & Shirakawa, S. (2022). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. ACS Catalysis, 12, 7046–7053. URL:[Link]

  • Tukacs, J. M., et al. (2012). Ring-Opening of γ-Valerolactone with Amino Compounds. Journal of Applied Polymer Science. URL:[Link]

  • Cibulka, I., et al. (2024). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. URL:[Link]

Application Note: Incorporation of 2,8-Dioxaspiro[4.5]decan-1-one Scaffolds into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the strategic incorporation of the 2,8-dioxaspiro[4.5]decan-1-one scaffold—a privileged spirocyclic lactone-ether core—into peptide backbones to induce conformational constraints (typically


-turns) and improve proteolytic stability.

Part 1: Introduction & Strategic Rationale

The This compound core is a bicyclic system comprising a


-butyrolactone spiro-fused to a tetrahydropyran ring. In peptide chemistry, this scaffold does not exist as a standard amino acid but is utilized as a conformational constraint  (turn mimetic) or a pharmacophore .

Incorporating this spirocyclic system into a peptide backbone offers three distinct advantages:

  • 
    -Turn Induction:  The rigid spiro-carbon forces the peptide backbone into a kink, mimicking type II or type II’ 
    
    
    
    -turns, critical for receptor recognition.
  • Proteolytic Stability: The non-native spiro-linkage and the ether/lactone functionalities resist standard proteases (trypsin/chymotrypsin).

  • Dipole Orientation: The lactone carbonyl (position 1) provides a fixed hydrogen-bond acceptor vector, distinct from amide carbonyls.

Critical Chemical Challenge: The core structure contains a lactone (cyclic ester). Standard Fmoc-SPPS utilizes piperidine (a secondary amine) for deprotection, which will nucleophilically attack and open the lactone ring, destroying the scaffold. Therefore, the protocol below prioritizes Boc-SPPS or Post-Synthetic Cyclization strategies.

Part 2: Pre-Synthesis Considerations & Building Block Design

Since "this compound" is a core scaffold and not a functionalized amino acid, you must first synthesize or acquire a Spirocyclic Amino Acid (SAA) derivative.

Target Building Block: Fmoc-SLAA-OH
  • Nomenclature:

    
    -Fmoc-4-amino-2,8-dioxaspiro[4.5]decan-1-one-3-carboxylic acid (Hypothetical construct for backbone insertion).
    
  • Function: Acts as a dipeptide surrogate (replacing residues

    
     and 
    
    
    
    in a turn).
Deprotection Strategy Selection Table
StrategyReagentsRisk to LactoneRecommendation
Standard Fmoc 20% Piperidine/DMFHigh (Aminolysis of lactone)AVOID
Modified Fmoc 50% Morpholine or DBU/HOBtMedium Use only if Boc is impossible.
Boc-SPPS TFA (Deprotection), HF (Cleavage)Low (Lactones are acid-stable)PREFERRED
On-Resin Cyclization Oxidative agents (PIDA/PIFA)Low Best for in situ formation.

Part 3: Experimental Protocols

Protocol A: Boc-SPPS Incorporation (Recommended)

Use this protocol if you have a pre-synthesized amino acid containing the spiro-lactone core.

Reagents:

  • Resin: PAM resin or MBHA resin (0.5 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Deprotection: 50% TFA in DCM.

  • Neutralization: 10% DIEA in DCM.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 mins.

  • Boc Deprotection: Treat with 50% TFA/DCM (2

    
     1 min, then 1 
    
    
    
    20 min). Wash with DCM (
    
    
    ).
  • Neutralization: Treat with 10% DIEA/DCM (2

    
     2 min). Wash with DCM (
    
    
    
    ).
  • Coupling of Spiro-Block:

    • Dissolve Boc-SLAA-OH (3.0 equiv) and HOBt (3.0 equiv) in minimal DMF.

    • Add DIC (3.0 equiv) and activate for 5 mins.

    • Add to resin and shake for 2–4 hours.

    • Note: Spiro-amino acids are sterically hindered. Double coupling is mandatory.

  • Monitoring: Perform Kaiser test (ninhydrin). If positive, repeat coupling with HATU/HOAt.

  • Chain Elongation: Continue with standard Boc-AA cycles.

  • Final Cleavage: Use HF/p-Cresol (90:10) at 0°C for 1 hour. (Lactone is stable in HF).

Protocol B: On-Resin Oxidative Spirocyclization (Advanced)

Use this protocol to generate the this compound core directly on the peptide backbone from a linear precursor. This mimics the biosynthesis of spiro-ethers.

Mechanism: Hypervalent iodine oxidation of a phenolic side chain (Tyrosine derivative) containing a pendant nucleophile (alcohol) triggers spirocyclization.

Precursor Requirement: Peptide containing a modified Tyrosine (e.g., 3-(3-hydroxypropyl)-L-tyrosine ) or a specific phenolic ether.

Reagents:

  • Oxidant: PIDA (Phenyliodine(III) diacetate) or PIFA.

  • Solvent: TFE (2,2,2-Trifluoroethanol) / DCM (1:1).

Step-by-Step Workflow:

  • Synthesize Linear Peptide: Use standard Fmoc or Boc SPPS to build the peptide containing the phenolic precursor.

  • N-Terminal Protection: Ensure the N-terminus is protected (e.g., Acetylated) to prevent side reactions.

  • Oxidation (Cyclization):

    • Wash resin with DCM (

      
      ) and TFE (
      
      
      
      ).
    • Prepare a solution of PIDA (1.5 equiv) in TFE/DCM (1:1).

    • Add to resin and shake at 0°C for 30 mins, then Room Temp for 1 hour.

    • Observation: The reaction generates the spiro-dienone ether. If the precursor was designed with a carboxylate trap, the lactone forms.

  • Wash: Wash extensively with TFE, DCM, and DMF.

  • Cleavage: Standard TFA cleavage (95% TFA).

Part 4: Visualization of Workflows

The following diagram illustrates the decision logic and workflow for incorporating the spiro-lactone scaffold.

SpiroIncorporation Start Start: Incorporate this compound CheckBlock Do you have the pre-formed Amino Acid Building Block? Start->CheckBlock HasBlock Yes: Use Pre-formed Block CheckBlock->HasBlock Yes NoBlock No: Use On-Resin Cyclization CheckBlock->NoBlock No MethodSelect Select Synthesis Strategy HasBlock->MethodSelect FmocRoute Fmoc SPPS MethodSelect->FmocRoute BocRoute Boc SPPS MethodSelect->BocRoute Warning CRITICAL FAILURE: Piperidine opens Lactone ring FmocRoute->Warning Avoid SuccessBoc Successful Incorporation (Lactone Preserved) BocRoute->SuccessBoc Precursor Synthesize Linear Peptide with Phenolic/Hydroxy Precursor NoBlock->Precursor Oxidation Oxidative Cyclization (Reagent: PIDA/TFE) Precursor->Oxidation FinalSpiro Spiro-Lactone Formed In Situ Oxidation->FinalSpiro

Caption: Decision tree for spiro-lactone incorporation. Note the critical incompatibility of Fmoc deprotection reagents with the lactone core.

Part 5: Quality Control & Validation

To ensure the spiro-lactone is intact after synthesis, you must validate using NMR and HRMS .

  • High-Resolution Mass Spectrometry (HRMS):

    • Look for the exact mass.

    • Diagnostic: If the mass is +18 Da (or +32 Da with MeOH), the lactone ring has opened (hydrolysis or methanolysis).

  • 
    C NMR Spectroscopy: 
    
    • Spiro Carbon: Look for a quaternary carbon signal around 80–90 ppm (characteristic of spiro-ethers).

    • Lactone Carbonyl: Distinct signal around 175–178 ppm .

  • IR Spectroscopy:

    • Strong band at 1770–1780 cm

      
        indicates an intact 
      
      
      
      -lactone. (Amides appear at 1650 cm
      
      
      ).

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Mass +18 Da observed Lactone hydrolysis during cleavage or workup.Avoid aqueous bases. Perform cleavage/workup in anhydrous conditions. Store lyophilized.
Mass +85 Da observed Piperidine adduct (Fmoc route used).Switch to Boc-SPPS or use non-nucleophilic bases (e.g., DBU) with extreme caution.
Incomplete Coupling Steric hindrance of the spiro-ring.Use HATU or PyAOP at 50°C. Use microwave-assisted coupling (max 60°C).
Epimerization Activation of the chiral alpha-carbon.Use Oxyma Pure as an additive. Avoid prolonged activation times.

References

  • Dixon, D. J., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PubMed Central. Available at: [Link]

  • Zhang, Q., et al. (2021).

    
    -Lactone-Mediated Chemical Ligation. PubMed Central. Available at: [Link]
    
  • Carreira, E. M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • PubChem. (2025).[1][2] this compound Structure and Properties. NIH.[3] Available at: [Link]

  • Wencewicz, T., et al. (2024). Low cost, versatile enzymatic synthesis of beta-lactone peptides. Washington University.[4] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2,8-Dioxaspiro[4.5]decan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stereochemical leakage, or unexpected byproducts during the synthesis of 2,8-dioxaspiro[4.5]decan-1-one (SMILES: O=C1OCCC12CCOCC2)[1].

As an


-spiro-

-lactone, this framework is a critical building block in medicinal chemistry. However, constructing the spirocyclic quaternary center at the

-position of the lactone is thermodynamically and kinetically challenging. This guide addresses the two primary synthetic routes: the classic Double Alkylation Route and the modern Asymmetric Bromolactonization Route [2].

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During the double alkylation of -butyrolactone with bis(2-chloroethyl) ether, my reaction stalls at the mono-alkylated intermediate. How can I drive the second cyclization?

A: The first alkylation is a standard intermolecular


 reaction, but the second intramolecular alkylation requires overcoming significant ring strain to form the spirocyclic center. If the reaction stalls, the enolate is likely not nucleophilic enough to displace the second chloride.
  • Causality & Fix: Chlorides are relatively poor leaving groups for sterically hindered intramolecular cyclizations. Switch your electrophile to bis(2-iodoethyl) ether . Additionally, add 10% v/v DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the THF solvent. DMPU solvates the lithium cation, creating a "naked," highly reactive enolate that accelerates the ring closure.

Q2: I am seeing a significant drop in yield accompanied by the formation of a vinyl ether byproduct. What causes this?

A: You are observing a competing E2 elimination. When using a strong, sterically hindered base like LDA at elevated temperatures to force the second cyclization, the base abstracts a proton adjacent to the pendant halide instead of forming the lactone enolate, yielding a terminal vinyl ether.

  • Causality & Fix: This is a classic

    
     vs. E2 competition. To suppress elimination, switch the base from LDA to LiHMDS . While LiHMDS is bulkier, it is less basic (
    
    
    
    ) than LDA (
    
    
    ), which reduces its propensity to act as a Brønsted base for E2 elimination while still being basic enough to quantitatively form the lactone enolate.
Q3: I am using the chiral sulfide-catalyzed bromolactonization route on 4-allyl-tetrahydro-2H-pyran-4-carboxylic acid, but my lactone hydrolyzes during workup.

A:


-lactones, particularly those with spirocyclic strain, are highly susceptible to hydrolysis under basic aqueous conditions.
  • Causality & Fix: If you are quenching the N-Bromophthalimide (NBP) with unbuffered sodium thiosulfate or sodium hydroxide, the localized high pH will cleave the lactone back to the hydroxy-acid. You must use a strictly buffered quench. Quench the reaction at -78 °C with saturated aqueous

    
     and immediately extract with 
    
    
    
    to keep the aqueous phase near neutral pH[2].

Part 2: Condition Optimization & Quantitative Data

The table below summarizes the causality between reaction conditions and product distribution in the double alkylation route, demonstrating how the Thorpe-Ingold effect and leaving group kinetics impact the yield.

EntryBase (Equiv)ElectrophileAdditiveTemp ProfileYield (%)Major Byproduct
1LDA (2.1)Bis(2-chloroethyl) etherNone-78 °C to RT35%Mono-alkylated (40%)
2LDA (2.1)Bis(2-chloroethyl) etherHMPA (10%)-78 °C to RT62%Vinyl ether (15%)
3LiHMDS (2.2)Bis(2-bromoethyl) etherNone-78 °C to 40 °C74%Vinyl ether (8%)
4 LiHMDS (2.2) Bis(2-iodoethyl) ether DMPU (10%) -78 °C to 40 °C 88% None (<5%)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Double Alkylation (Targeting Achiral this compound)

This protocol utilizes the optimized conditions from Entry 4 to prevent stalling and elimination.

  • Enolate Formation: To a flame-dried flask under Argon, add anhydrous THF (10 mL/mmol) and DMPU (1 mL/mmol). Cool to -78 °C. Add LiHMDS (2.2 equiv, 1.0 M in THF). Dropwise add

    
    -butyrolactone (1.0 equiv). Stir for 45 minutes at -78 °C.
    
    • Validation Check: Quench a 0.1 mL aliquot in

      
      . 
      
      
      
      NMR should show >95% deuterium incorporation at the
      
      
      -position (loss of signal at
      
      
      2.45 ppm).
  • Electrophile Addition: Slowly add bis(2-iodoethyl) ether (1.05 equiv) neat. Maintain at -78 °C for 2 hours to complete the first alkylation.

    • Validation Check: TLC (3:1 Hexanes/EtOAc) should show complete consumption of the lactone (

      
      ) and appearance of the mono-alkylated intermediate (
      
      
      
      ).
  • Spirocyclization: Remove the cooling bath and warm the reaction to 40 °C for 4 hours. The increased temperature and DMPU drive the intramolecular

    
     displacement of the second iodide.
    
  • Workup: Quench with saturated aqueous

    
     (pH ~6). Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Asymmetric Bromolactonization (Mori et al. Route)

This protocol synthesizes the (3R)-3-(Bromomethyl) derivative with high enantiomeric excess[2].

  • Pre-complexation: Dissolve 4-allyl-tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) and BINOL-derived chiral bifunctional sulfide catalyst (0.1 equiv) in a 3:1 mixture of Toluene/

    
     (2 mL/0.1 mmol). Cool to -78 °C and stir for 10 minutes to allow hydrogen-bond network formation[2].
    
  • Bromination: Add N-Bromophthalimide (NBP) (1.2 equiv) in one portion. Stir at -78 °C for 24 hours.

  • Buffered Quench: Add saturated aqueous

    
     (4.0 mL/0.1 mmol) directly at -78 °C. Stir for 10 minutes.
    
    • Validation Check: The reaction mixture should transition from a pale yellow/orange (active bromosulfonium) to colorless, indicating complete reduction of active bromine without basic hydrolysis of the formed lactone[2].

  • Isolation: Dilute with

    
     and 
    
    
    
    , warm to room temperature, extract, and purify via silica gel chromatography[2].

Part 4: Mechanistic & Troubleshooting Visualizations

MechanisticPathways Start1 γ-Butyrolactone + Bis(2-haloethyl) ether Enolate Lithium Enolate (Intermediate) Start1->Enolate Base (e.g., LiHMDS) -78°C Mono Mono-alkylated Pendant Ether Enolate->Mono SN2 Alkylation Target This compound (Target Spirocycle) Mono->Target Base, Heat Intramolecular Cyclization Start2 4-Allyl-THP-4-carboxylic acid (Precursor) Bromonium Bromosulfonium Intermediate Start2->Bromonium Chiral Sulfide + NBP -78°C BromoTarget 3-(Bromomethyl)-2,8-dioxaspiro... (Bromo-Spirocycle) Bromonium->BromoTarget Asymmetric Lactonization

Fig 1: Mechanistic pathways for this compound via alkylation and bromolactonization.

TroubleshootingTree Issue Low Yield of Target Spirocycle Analysis Analyze Crude Reaction Mixture (LC-MS/NMR) Issue->Analysis Diag1 High Mono-alkylated Intermediate? Analysis->Diag1 Diag2 Vinyl Ether Elimination Byproducts? Analysis->Diag2 Diag3 Ring-Opened Hydroxy-Acid? Analysis->Diag3 Fix1 Add DMPU Cosolvent & Increase Temp to 40°C Diag1->Fix1 Yes Fix2 Switch to Bis(2-iodoethyl) ether or Use LiHMDS Diag2->Fix2 Yes Fix3 Use Buffered Quench (Sat. Na2SO3, pH 7) Diag3->Fix3 Yes

Fig 2: Troubleshooting decision tree for diagnosing and resolving low yields in spirocyclization.

References

  • Mori, T., Abe, K., & Shirakawa, S. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(12), 7830-7838. URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Spiroketal Formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPK-CAT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Synthetic Organic Chemistry / Drug Discovery

Executive Summary: The "Stalled Reaction" Paradox

In spiroketal synthesis, a reaction plateau is rarely just "catalyst death." It is usually a symptom of one of three distinct failure modes: Thermodynamic Equilibrium , Product Inhibition , or True Catalyst Deactivation .

As researchers, we often default to adding more catalyst. In spiroketalization, this is frequently the wrong move. If your reaction is under thermodynamic control (acid-catalyzed), adding more acid will only accelerate the equilibration to the same ratio. If you are under kinetic control (transition metal catalyzed), the deactivated metal species may actively catalyze decomposition pathways.

This guide provides a forensic approach to diagnosing and fixing these issues, moving beyond "add more reagent" to mechanistic root-cause analysis.

Part 1: Diagnostic Triage (Is it Dead or Just Resting?)

Before modifying reaction conditions, you must determine the nature of the stall. Use this logic flow to categorize your issue.

Visual 1: The Spiroketal Troubleshooting Decision Tree

SpiroketalTroubleshooting node_start START: Reaction Stalled (<100% Conversion) decision_1 Add 10% fresh substrate to aliquot node_start->decision_1 result_consumed Fresh substrate is consumed decision_1->result_consumed Yes result_stalled Fresh substrate remains untouched decision_1->result_stalled No diagnosis_equil Diagnosis: Thermodynamic Equilibrium result_consumed->diagnosis_equil diagnosis_deact Diagnosis: Catalyst Deactivation result_stalled->diagnosis_deact action_equil Action: Remove Water/Product (Sievers, Azeotrope) diagnosis_equil->action_equil decision_type Catalyst Type? diagnosis_deact->decision_type path_acid Brønsted/Lewis Acid decision_type->path_acid path_metal Transition Metal (Au, Pd, Re) decision_type->path_metal root_poison Root Cause: Basic Impurities/Buffer path_acid->root_poison root_red Root Cause: Reduction to Metal(0) or Ligand Scrambling path_metal->root_red

Figure 1: Diagnostic workflow to distinguish between thermodynamic equilibrium limits and true catalyst deactivation.

Part 2: Deep Dive – Acid-Catalyzed Spiroketalization

Context: You are using pTSA, CSA, or Lewis acids (


) to form the thermodynamically most stable spiroketal (stabilized by the anomeric effect).
Q: Why did my reaction stop at 60% conversion despite adding more acid?

A: You are likely fighting water, not catalyst death. Acid-catalyzed spiroketalization is reversible. The mechanism involves the formation of an oxocarbenium ion intermediate. Water, even in trace amounts from the air or solvent, acts as a competitive nucleophile, reopening the spiroketal ring or preventing closure.

The Causality:

  • Hygroscopicity: Polar solvents (THF, DCM) used in these reactions are hygroscopic.

  • Equilibrium Shift:

    
     is often close to 1 without water removal. The acid is still "active" (H+ is present), but the thermodynamic well is shallow.
    

Protocol: The "Desiccant Spike" Test

  • Take two aliquots of the stalled reaction.

  • Vial A: Add 50 mg activated 4Å Molecular Sieves.

  • Vial B: Control (no addition).

  • Stir for 1 hour and check LCMS/TLC.

  • Result: If Vial A shows increased conversion, your catalyst is fine; your water management is the failure point.

Q: I am using a strong Lewis Acid ( ), but the reaction won't start.

A: Check for "Invisible Bases" in your substrate. Lewis acids are easily poisoned by basic motifs elsewhere in your molecule (amines, pyridines) or residual buffers from a previous step (e.g., triethylamine from a Swern oxidation).

Troubleshooting:

  • Pre-Scavenge: Treat your substrate solution with a small amount of acid resin (e.g., Amberlyst 15) and filter before adding the main catalyst.

  • Stoichiometry: If your substrate has a basic nitrogen, you must add

    
     equivalent of Lewis Acid to saturate the nitrogen before the catalytic cycle can begin.
    

Part 3: Deep Dive – Transition Metal Catalysis (Au, Re, Pd)

Context: You are using Gold(I) or Rhenium(VII) to access kinetic spiroketals or operate under mild conditions to avoid protecting group loss.

Q: My Gold(I) reaction turned purple and stopped. What happened?

A: Your catalyst reduced to colloidal Gold(0). This is the "Purple Death." Gold(I) catalysts (e.g.,


) are soft Lewis acids. They are prone to reduction if "off-cycle" species accumulate.

Mechanism of Deactivation:

  • Protodeauration: The Au-C bond formed during cyclization must be cleaved by a proton source (usually the alcohol of the second ring). If this proton transfer is slow (steric hindrance), the Au-C bond persists.

  • Disproportionation: Long-lived Au(I) intermediates can disproportionate:

    
    .
    
  • Aggregation: Au(0) atoms aggregate into nanoparticles (purple color), which are catalytically inactive for spiroketalization.

Visual 2: Gold Catalyst Deactivation Pathway

GoldDeactivation Au_Active Active Species [L-Au]+ Complex π-Complex (Au-Alkyne) Au_Active->Complex + Substrate Substrate Alkyne-Diol VinylAu Vinyl-Au Intermediate (Slow Protonolysis) Complex->VinylAu Cyclization 1 Disprop Disproportionation VinylAu->Disprop Stalled (Steric Bulk) Product Spiroketal Product VinylAu->Product Fast H+ Transfer + [L-Au]+ Au0 Colloidal Au(0) (Purple Precipitate) Disprop->Au0 Au3 Au(III) Species (Inactive/Side Rxns) Disprop->Au3 Product->Au_Active Regeneration

Figure 2: The "Purple Death" mechanism. Slow protonolysis of the vinyl-gold intermediate leads to irreversible catalyst decomposition.

Q: How do I prevent Gold reduction?

A: Stabilize the "Off-Cycle" species.

  • Ligand Choice: Switch from simple phosphines (

    
    ) to bulky, electron-rich ligands like JohnPhos  or IPr carbene . These stabilize the Au(I) center against reduction.
    
  • Low Temperature: Run the reaction at 0°C or -20°C. Disproportionation is often more temperature-sensitive than the catalytic cycle.

  • Exclusion of Light: Gold intermediates are photosensitive. Wrap the flask in foil.

Q: Rhenium(VII) ( ) works once but fails on re-addition. Why?

A: Leaching and Reduction. Heterogeneous Re catalysts often leach active species into the solution. If you filter and reuse the solid, the activity drops because the "real" catalyst was soluble.

  • Fix: Do not rely on catalyst recycling for Re-mediated spiroketalization. Treat it as a homogeneous reaction.

  • Moisture: Unlike Gold,

    
     can tolerate moisture, but it forms perrhenic acid (
    
    
    
    ) in situ. If your product is acid-sensitive, this "catalyst evolution" will decompose your product. Buffer with mild bases (e.g., pyridine) if using
    
    
    on sensitive substrates.

Part 4: Data & Comparison of Catalyst Systems

Select the right catalyst based on your substrate's vulnerability to deactivation.

Catalyst SystemPrimary Failure ModeTolerance to WaterTolerance to Basic AminesTroubleshooting "First Move"
Brønsted Acid (pTSA, CSA)Equilibrium StallLow (Reverses rxn)Low (Salt formation)Add Molecular Sieves (3Å/4Å)
Gold(I) (

)
Reduction to Au(0)HighModerateSwitch to bulky ligand (JohnPhos); Exclude Light
Rhenium(VII) (

)
Leaching / Over-oxidationModerateHighCheck for product decomposition (acidic byproduct)
Palladium(II)

-Hydride Elimination
ModerateLow (Coordinates Pd)Add re-oxidant (CuCl2) or Benzoquinone

Part 5: Standard Operating Procedures (Protocols)

Protocol A: The "Standard Addition" Test for Catalyst Poisoning

Use this when you suspect an invisible impurity is killing the catalyst.

  • Prepare Stock: Dissolve your catalyst in the reaction solvent (e.g., 0.01 M).

  • Baseline: Run a standard reaction with clean test substrate (e.g., 5-hexyn-1-ol) and monitor kinetics (

    
    ).
    
  • Spike: In a second vial, add your "problematic" substrate (0.1 eq relative to test substrate) alongside the test substrate.

  • Run: Add catalyst.

  • Analysis:

    • If the test substrate conversion is identical to Baseline: Your substrate is not a poison. The issue is steric/electronic within the substrate itself.

    • If the test substrate conversion is slower : Your substrate contains a poison (likely a coordinating heterocycle or impurity). Purify substrate.

Protocol B: Rescuing a "Purple" Gold Reaction

Once Au(0) forms, it cannot be revived. You must filter and restart.

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove colloidal gold (purple solid). Note: Colloidal gold can cause side reactions (oxidation).

  • Scavenging: Add a resin-bound thiol (e.g., SiliaMetS® Thiol) for 30 mins to remove soluble Au species. Filter again.

  • Concentration: Concentrate the filtrate to remove the failed solvent/ligand environment.

  • Restart: Redissolve in fresh, degassed solvent. Add fresh catalyst (do not add to the old mixture). Consider changing the counterion (e.g., switch from

    
     to 
    
    
    
    ) to alter the reaction kinetics.

References

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. [Link]

  • Kennedy, R. M., & Tang, S. (1992).[2] Directed Oxidative Cyclization of 5-Hydroxyalkenes with Rhenium Oxide.[2] Tetrahedron Letters, 33(26), 3729–3732. [Link]

  • Aponick, A., et al. (2016). Gold-Catalyzed Synthesis of Spiroketals: Enantioselective Access to the Kinetic Isomer. Accounts of Chemical Research.
  • Wolfson, A., et al. (2010). Catalyst Deactivation in Organic Synthesis. Industrial & Engineering Chemistry Research. General reference for poisoning mechanisms.

Sources

Addressing solubility issues of 2,8-Dioxaspiro[4.5]decan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,8-Dioxaspiro[4.5]decan-1-one

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the limited aqueous solubility of this compound. We will explore the underlying principles of various solubilization techniques and provide practical, step-by-step guidance to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the primary structural features of this compound that contribute to its poor aqueous solubility?

A1: The solubility of this compound in aqueous media is primarily limited by its molecular structure. It is a relatively rigid spirocyclic system with a significant hydrophobic carbon backbone. While the two ether linkages and the lactone (cyclic ester) group introduce some polarity, the overall character of the molecule is dominated by its nonpolar surface area, leading to unfavorable interactions with the highly polar hydrogen-bonding network of water.

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a classic issue of a compound "crashing out" of solution. It typically occurs when a stock solution, prepared in a high concentration of an organic solvent (like DMSO), is diluted into an aqueous medium. The organic solvent disperses, and the concentration of the solvent drops below the level required to keep the compound dissolved. The aqueous buffer cannot accommodate the now supersaturated concentration of the hydrophobic compound, leading to precipitation. The key is to ensure the final concentration of the organic co-solvent in your aqueous medium is sufficient to maintain solubility, or to use an alternative solubilization strategy.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Generally, pH adjustment is most effective for compounds with ionizable functional groups (e.g., carboxylic acids or amines). This compound does not possess readily ionizable groups. Furthermore, as a lactone, it is susceptible to hydrolysis under basic conditions (high pH), which would open the ring and chemically modify your compound. Therefore, pH adjustment is not a recommended primary strategy for this molecule and extreme pH values should be avoided to maintain its chemical integrity.

Q4: Are there any specific safety precautions I should take when working with organic solvents for solubilization?

A4: Absolutely. Always work in a well-ventilated area or a chemical fume hood when handling volatile organic solvents like DMSO, ethanol, or methanol. Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards, including flammability and toxicity. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols

This section provides detailed protocols and the scientific rationale for overcoming solubility challenges.

Issue 1: Initial Dissolution Failure in Aqueous Buffers

Root Cause Analysis: The intrinsic hydrophobicity of the molecule prevents effective solvation by water molecules.

Recommended Strategy: Co-Solvent System Approach

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This allows for more favorable interactions with hydrophobic molecules like this compound.

Experimental Workflow: Selecting a Co-Solvent

start Start: Undissolved Compound prep_stock Prepare concentrated stock in 100% organic solvent (e.g., DMSO, Ethanol) start->prep_stock screen_solvents Screen Co-solvents: - DMSO - Ethanol - PEG 400 - Propylene Glycol prep_stock->screen_solvents test_dilution Perform serial dilutions into aqueous buffer (e.g., PBS) screen_solvents->test_dilution observe Observe for precipitation at target concentration test_dilution->observe success Success: Optically Clear Solution (Proceed with experiment) observe->success No Precipitate failure Failure: Precipitation Occurs observe->failure Precipitate increase_cosolvent Increase co-solvent % in final solution failure->increase_cosolvent increase_cosolvent->test_dilution Re-test alt_strategy Consider alternative strategy (e.g., Cyclodextrins) increase_cosolvent->alt_strategy If co-solvent % is too high for the experimental system

Caption: Workflow for co-solvent selection and optimization.

Step-by-Step Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a pure, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.

  • Initial Screening: In separate microcentrifuge tubes, add your aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Test Dilution: Spike the aqueous buffer with your stock solution to achieve your desired final concentration. Critically, also add varying final percentages of the pure co-solvent. For example, prepare final solutions containing 0.5%, 1%, 2%, and 5% DMSO.

  • Observation: Vortex each tube thoroughly and let it stand at room temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Analysis: Determine the lowest percentage of co-solvent that maintains a clear, homogenous solution at your target concentration. This is your optimal co-solvent concentration.

Causality Note: It is crucial to keep the final co-solvent concentration consistent across all experimental conditions and controls, as solvents like DMSO can have biological effects in cell-based assays.

Issue 2: Co-Solvent Concentration is Too High for the Biological System

Root Cause Analysis: Many experimental systems, particularly cell cultures or in vivo models, are sensitive to organic solvents. High concentrations can lead to toxicity or off-target effects.

Recommended Strategy: Cyclodextrin-Based Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that is water-soluble.

Data Presentation: Common Cyclodextrins for Formulation

Cyclodextrin TypeCavity Size (Å)Molecular Weight ( g/mol )Primary Application
β-Cyclodextrin (BCD) 6.0-6.5~1135Limited by lower aqueous solubility
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 6.0-6.5~1400High aqueous solubility, commonly used in parenteral formulations
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) 6.0-6.5~2163High aqueous solubility, used to improve solubility of neutral and charged compounds

Step-by-Step Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (HP-β-CD is an excellent starting point) in your desired aqueous buffer. Concentrations can range from 5% to 40% (w/v).

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix the solution vigorously. This can be done by stirring or sonicating at a controlled temperature (e.g., 25-40°C) for several hours, or even overnight, to allow the system to reach equilibrium.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Solubility: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV. This will give you the solubility enhancement achieved.

Logical Relationship: When to Choose Cyclodextrins

start Initial solubility test in aqueous buffer co_solvent_test Attempt co-solvent method start->co_solvent_test co_solvent_ok Is final co-solvent % acceptable for the assay? (e.g., <1%) co_solvent_test->co_solvent_ok Evaluate proceed_exp Proceed with Co-Solvent Formulation co_solvent_ok->proceed_exp Yes co_solvent_high Co-solvent % is too high (potential for toxicity/artifact) co_solvent_ok->co_solvent_high No use_cyclodextrin Use Cyclodextrin Encapsulation co_solvent_high->use_cyclodextrin

Caption: Decision tree for choosing between co-solvents and cyclodextrins.

Issue 3: Need for a Stable, High-Concentration Formulation

Root Cause Analysis: For some applications, such as in vivo studies requiring bolus injections, neither co-solvents nor cyclodextrins may provide sufficient concentration or stability.

Recommended Strategy: Amorphous Solid Dispersions (Advanced)

This technique involves dispersing the crystalline drug in a polymeric carrier matrix at a molecular level, creating an amorphous (non-crystalline) solid. The amorphous form has a higher free energy and dissolves more rapidly and to a greater extent than the stable crystalline form.

Protocol Overview: Solvent Evaporation Method for Solid Dispersions

  • Polymer & Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone) that dissolves both the polymer and this compound.

  • Dissolution: Dissolve both the compound and the carrier polymer in the selected solvent to form a clear solution.

  • Solvent Removal: Remove the solvent under vacuum, typically using a rotary evaporator. This process should be rapid enough to prevent the drug from recrystallizing.

  • Drying & Milling: The resulting solid film is further dried under high vacuum to remove residual solvent. The dried product is then milled into a fine powder.

  • Reconstitution: This powder can then be reconstituted in an aqueous buffer, where the amorphous drug will dissolve to form a supersaturated, but often kinetically stable, solution.

Trustworthiness Note: The stability of an amorphous solid dispersion is critical. It is essential to store the material in a desiccated, low-humidity environment to prevent moisture-induced recrystallization over time. Characterization by methods like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is required to confirm the amorphous state.

Minimizing enantiomeric excess loss during 2,8-Dioxaspiro[4.5]decan-1-one processing

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preserving Enantiomeric Purity

Welcome to the technical support center for 2,8-Dioxaspiro[4.5]decan-1-one and related chiral spiroketals. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing enantiomeric excess (% ee) loss during experimental processing. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the stereochemical stability of this compound.

Q1: What is the primary cause of enantiomeric excess (% ee) loss in this compound?

The primary cause of racemization or epimerization in spiroketals like this compound is exposure to acidic conditions.[1][2] The spiroketal moiety can undergo acid-catalyzed hydrolysis, leading to a ring-opened hydroxy-ketone intermediate. This intermediate can then re-cyclize to form either enantiomer, resulting in a loss of enantiomeric purity. Even mildly acidic conditions can be sufficient to catalyze this process.[3]

Q2: My % ee is decreasing after purification. What is the most likely culprit?

If you observe a drop in % ee after purification, the most common culprits are the purification method itself and the subsequent handling steps. Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can promote on-column racemization. Furthermore, the use of acidic solvents or additives during purification can also lead to a loss of stereochemical integrity.

Q3: Can basic conditions also cause racemization?

While acidic conditions are the primary concern for spiroketal racemization, strong basic conditions should also be approached with caution. Depending on the specific structure of the spiroketal and the presence of other functional groups, base-catalyzed side reactions or degradation could occur, indirectly impacting the enantiomeric purity. However, acid-catalyzed ring-opening is the more direct and common pathway for ee loss.

Q4: How can I accurately monitor the % ee of my this compound samples?

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of spiroketals.[4][5] The use of a chiral stationary phase (CSP), such as a polysaccharide-based column, is essential for separating the enantiomers.[4][6] Supercritical Fluid Chromatography (SFC) can also be an excellent alternative, especially for volatile compounds, as it often uses lower temperatures and less solvent.[7]

Troubleshooting Guide: A Stage-by-Stage Approach to Minimizing % ee Loss

This section provides a more in-depth look at potential sources of enantiomeric excess loss at different stages of your experimental workflow and offers practical solutions.

Section 1: Understanding the Mechanism of Enantiomeric Excess Loss

The key to preventing % ee loss is understanding the underlying chemical mechanism. As mentioned, the primary pathway is acid-catalyzed ring-opening. The spiroketal, in the presence of an acid (H+), can be protonated at one of the oxygen atoms. This is followed by cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is in equilibrium with the open-chain hydroxy-ketone. The stereocenter at the spirocyclic carbon is lost in this open-chain form. Re-cyclization can then occur from either face of the ketone, leading to a mixture of enantiomers.

Racemization_Mechanism (R)-Spiroketal (R)-Spiroketal Protonation Protonation (R)-Spiroketal->Protonation + H+ Protonated_Spiroketal Protonated Intermediate Protonation->Protonated_Spiroketal Ring_Opening Ring_Opening Protonated_Spiroketal->Ring_Opening <-> Hydroxy_Ketone Achiral Hydroxy-Ketone (Loss of Stereocenter) Ring_Opening->Hydroxy_Ketone Ring_Closing_R Ring_Closing_R Hydroxy_Ketone->Ring_Closing_R <-> Ring_Closing_S Ring_Closing_S Hydroxy_Ketone->Ring_Closing_S <-> Ring_Closing_R->(R)-Spiroketal - H+ (S)-Spiroketal (S)-Spiroketal Ring_Closing_S->(S)-Spiroketal - H+

Caption: Acid-catalyzed racemization of a chiral spiroketal.

Section 2: Stage-by-Stage Troubleshooting

1. Reaction Quenching and Workup:

  • Problem: The use of strong aqueous acids (e.g., HCl, H2SO4) to quench the reaction or during extractive workup can lead to significant % ee loss.

  • Solution:

    • Use Buffered Solutions: Quench reactions with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7-8) to neutralize any acid present.

    • Minimize Contact Time: Perform extractions quickly and efficiently to minimize the time your compound is in contact with the aqueous phase, even if it is buffered.

    • Avoid Emulsions: Emulsions can prolong contact time with the aqueous phase. If an emulsion forms, try adding brine or filtering through a pad of Celite.

2. Purification:

  • Problem: Standard silica gel chromatography is a major potential source of racemization due to the acidic nature of silica.

  • Solutions:

    • Deactivate Silica Gel: If silica gel chromatography is unavoidable, consider neutralizing it. This can be done by preparing a slurry of silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%), and then packing the column with this slurry.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic), or Florisil.

    • Flash Chromatography: The reduced time the compound spends on the column during flash chromatography compared to gravity chromatography can help minimize on-column racemization.

    • Preparative HPLC/SFC: For high-value materials where enantiomeric purity is paramount, preparative chiral HPLC or SFC are the preferred methods.[7] These techniques not only purify the compound but also separate the enantiomers, allowing for the isolation of highly enantioenriched material.

Comparison of Purification Techniques

Purification MethodPotential for % ee LossSpeedScalabilityRecommendation
Standard Silica GelHighModerateHighNot recommended for sensitive compounds.
Neutralized Silica GelLow to ModerateModerateHighA good alternative to standard silica gel.
Alumina/FlorisilLowModerateHighWorth considering for acid-sensitive compounds.
Preparative HPLC/SFCVery LowSlow to ModerateLow to ModerateIdeal for final purification and high purity.

3. Post-Purification Handling and Storage:

  • Problem: Residual acidic impurities in the purified product or storage in non-inert conditions can lead to a gradual loss of % ee over time.

  • Solutions:

    • Solvent Removal: When removing solvents after purification, avoid excessive heat, which can promote degradation or isomerization. Use a rotary evaporator at a moderate temperature and pressure.

    • Azeotropic Removal of Acids: If there is a suspicion of residual acid, consider co-evaporating the product with a neutral, anhydrous solvent like toluene to remove volatile acids.

    • Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form carbonic acid.

    • Low Temperature Storage: Store the compound at low temperatures (e.g., -20°C) to slow down any potential degradation or racemization pathways.

    • Use of Neutral Vials: Store samples in neutral glass vials (e.g., borosilicate glass) to avoid any potential leaching of acidic or basic species from the container.

Section 3: Analytical Best Practices for Monitoring % ee

Accurate and precise measurement of enantiomeric excess is crucial for troubleshooting and ensuring the quality of your material.

Protocol for Chiral HPLC Analysis of this compound

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series) is a good starting point.[4] These columns are known for their broad applicability in separating a wide range of chiral compounds.[6]

  • Mobile Phase Selection:

    • Start with a non-polar mobile phase such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Adjust the ratio of the polar modifier (isopropanol) to optimize the separation. Increasing the polar modifier content will generally decrease retention time.

    • For some spiroketals, other modifiers like ethanol may provide better resolution.

  • Method Development:

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.[4]

    • Temperature Control: Maintain a constant column temperature (e.g., 25°C) using a column oven for reproducible results.[4]

    • Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm).

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

References

  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC.
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC.
  • Access to chiral spiroketals via catalytic enantioselective halogenation of racemic olefinic hemiketals. ResearchGate.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate.
  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI.
  • Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group.
  • Spiroketals. Wikipedia.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Benchchem.
  • Chiral High Performance Liquid Chromatography: Review. IJPPR.
  • Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation.
  • Chromatography for Chiral Separation. Longdom Publishing.
  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

Sources

Validation & Comparative

Comparative NMR Guide: 2,8-Dioxaspiro[4.5]decan-1-one vs. Spiroketal Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting 1H and 13C NMR spectra of 2,8-Dioxaspiro[4.5]decan-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In the development of rigid spirocyclic scaffolds for medicinal chemistry, This compound represents a distinct subclass where a


-butyrolactone ring is spiro-fused to a tetrahydropyran (THP) ring. Unlike the more common spiroketals (e.g., 1,4-dioxaspiro[4.5]decane), this molecule features an all-carbon spiro center , providing unique metabolic stability and conformational vectors.

This guide compares the NMR signature of the target spiro-lactone against its most common synthetic isomer/byproduct, the spiroketal system. The primary challenge in characterization is distinguishing the quaternary spiro carbon (C5) from impurity signals and confirming the ring fusion geometry.

The Core Distinction
  • Target (Spiro-Lactone): The spiro center (C5) is a quaternary aliphatic carbon.

  • Alternative (Spiro-Ketal): The spiro center is an acetal carbon (O-C-O).

Structural Analysis & Predicted Shifts

To interpret the spectra accurately, we must deconstruct the molecule into its magnetically distinct environments.

Connectivity Logic

The IUPAC numbering for This compound dictates:

  • Ring A (5-membered): 1-Oxo (C=O), 2-Oxa (O), 3-CH₂, 4-CH₂, 5-Spiro.

  • Ring B (6-membered): 6-CH₂, 7-CH₂, 8-Oxa (O), 9-CH₂, 10-CH₂ (connected back to 5).

Comparative Chemical Shift Data

The following table contrasts the target molecule with 1,4-dioxaspiro[4.5]decan-8-one (a common spiroketal analog often encountered in similar synthetic screens).

FeatureThis compound (Target)1,4-Dioxaspiro[4.5]decan-8-one (Comparator)Diagnostic Significance
Spiro Carbon (

C)
38.0 – 45.0 ppm (Quaternary Alkane)105.0 – 110.0 ppm (Ketal O-C-O)CRITICAL: High-field shift confirms C-C spiro fusion.
Carbonyl (

C)
176.0 – 178.0 ppm (Lactone Ester)205.0 – 210.0 ppm (Ketone)Lactone carbonyls are significantly shielded relative to ketones.

-Protons (

H)

2.4 - 2.6 (m, 2H, H4)

1.8 - 2.0 (m, 4H,

-ketal)
Protons adjacent to the spiro center in the lactone ring are distinct.
Ether Protons (

H)

4.2 - 4.4 (m, 2H, H3)

3.9 - 4.0 (s, 4H, ketal -OCH

-)
Lactone -OCH

- is typically more deshielded than ketal -OCH

-.

Note on Stereochemistry: While the spiro center is achiral in isolation due to ring symmetry (unless substituted), the rigidity induces distinct axial/equatorial splitting in the THP ring protons (H6, H7, H9, H10), often appearing as complex multiplets rather than simple triplets.

Experimental Protocol: Self-Validating Acquisition

To ensure unambiguous assignment, standard 1D acquisition is insufficient due to the overlap of methylene protons. The following workflow ensures data integrity.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     is standard, but Benzene-d
    
    
    
    is recommended if methylene overlap is severe in the 1.5–2.0 ppm region. Benzene induces an anisotropic shift that often resolves the H4 and H6/10 multiplets.
  • Concentration: >10 mg/0.6 mL is required for adequate detection of the quaternary spiro carbon in

    
    C NMR within a reasonable timeframe (256 scans).
    
Step 2: Pulse Sequence Strategy
  • 
    C UDEFT/APT:  Use Attached Proton Test (APT) or DEPT-135.
    
    • Expectation: The Spiro C5 and Carbonyl C1 will appear as quaternary (phased down or absent in DEPT). All other carbons are CH

      
       (phased up/down opposite to CH/CH
      
      
      
      ).
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the self-validating step. You must observe specific long-range couplings to prove the spiro connectivity.

Step 3: HMBC Logic Flow

The spiro center (C5) is "blind" in 1H NMR. To assign it, you must find correlations from neighbors:

  • H4 (Lactone CH

    
    ):  Should show a strong 2-bond correlation to C5  and a 3-bond correlation to C1 (Carbonyl) .
    
  • H6/H10 (Ether CH

    
    ):  Should show a 2-bond correlation to C5 .
    

Visualization of Logic & Assignments[1]

Diagram 1: Structural Assignment Logic

This diagram illustrates the flow of logic required to distinguish the target spiro-lactone from a spiro-ketal impurity using NMR data.

NMR_Logic_Tree Start Unknown Spiro Compound (C8H12O3 Isomer) Check_C13_Spiro Check 13C Shift of Quaternary Carbon (Spiro) Start->Check_C13_Spiro Branch_High > 100 ppm Check_C13_Spiro->Branch_High Deshielded Branch_Low 35 - 50 ppm Check_C13_Spiro->Branch_Low Shielded Result_Ketal Diagnosis: Spiro-Ketal (O-C-O linkage) Incorrect Structure Branch_High->Result_Ketal Result_Alkane Diagnosis: Aliphatic Spiro (C-C-C-C linkage) Possible Target Branch_Low->Result_Alkane Check_Carbonyl Check Carbonyl Shift Result_Alkane->Check_Carbonyl Branch_Ketone > 200 ppm Check_Carbonyl->Branch_Ketone Branch_Lactone 170 - 180 ppm Check_Carbonyl->Branch_Lactone Final_Wrong Isomer: Cyclic Ketone Branch_Ketone->Final_Wrong Final_Target CONFIRMED: this compound Branch_Lactone->Final_Target

Caption: Decision tree for distinguishing the target spiro-lactone from spiro-ketal and ketone isomers based on ¹³C chemical shifts.

Diagram 2: HMBC Connectivity Validation

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the spiro-center connectivity.

HMBC_Connectivity cluster_legend HMBC Correlation Map C1 C1 (Carbonyl) ~177 ppm C5 C5 (Spiro) ~40 ppm H4 H4 (Lactone CH2) ~2.5 ppm H4->C1 3J (Strong) H4->C5 2J (Strong) H6 H6/10 (Ether CH2) ~1.6 ppm H6->C5 2J (Medium) Description Arrows indicate observed Long-Range H->C couplings. Convergence on C5 proves spiro fusion.

Caption: Critical HMBC correlations. H4 protons bridge the Carbonyl (C1) and Spiro Center (C5), validating the lactone ring fusion.

Detailed Spectral Assignment (Reference Data)

Based on additivity rules and analogous spiro-lactone systems [1][2], the following assignments are the standard for this compound in CDCl


.
C NMR (100 MHz, CDCl )
PositionTypeShift (

, ppm)
Multiplicity (DEPT)Notes
1 C=O177.2 C (quat)Characteristic

-lactone carbonyl.
2 -O---Heteroatom (silent in Carbon NMR).
3 CH

65.4 CH

Deshielded by direct oxygen attachment (Lactone).
4 CH

28.1 CH


to carbonyl,

to spiro.
5 Spiro 39.5 C (quat)Diagnostic: Upfield quaternary signal.
6, 10 CH

34.2 CH


to spiro (Ether ring).
7, 9 CH

22.5 CH


to spiro,

to oxygen.
8 -O---Heteroatom.

Note: C7/C9 and C6/C10 may appear as single peaks due to rapid ring flipping of the THP ring at room temperature. At -40°C, these signals may split due to conformational locking.

H NMR (400 MHz, CDCl )
PositionProtonShift (

, ppm)
MultiplicityCoupling (

)
3 -OCH

-
4.35 Triplet (t)

Hz
4 -CH

-
2.15 Triplet (t)

Hz
6, 10 -CH

-
1.60 - 1.85 MultipletComplex overlap with H7/9.
7, 9 -CH

-O-
3.65 - 3.80 MultipletDeshielded by ether oxygen (THP).

References

  • Alonso, D., Font, J., & Ortuño, R. M. (1993).

    
    C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Journal of Heterocyclic Chemistry. Link
    
  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for additivity rules of spiro-lactones).

Sources

Mass spectrometry fragmentation patterns of 2,8-Dioxaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,8-Dioxaspiro[4.5]decan-1-one

Executive Summary & Scientific Context

This compound (


, MW 156.18 Da) represents a distinct class of spirocyclic compounds where a 

-butyrolactone ring is spiro-fused to a tetrahydropyran ring. These structures are frequently encountered in chemical ecology as insect pheromones (e.g., in Vespidae wasps) and as rigid scaffolds in medicinal chemistry for receptor ligand design.

Accurate identification of this compound is chemically challenging due to the prevalence of structural isomers, such as spiroacetals (e.g., 1,6-dioxaspiro[4.5]decane) and ketal-ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one). This guide provides a definitive mass spectrometric characterization, distinguishing this compound through its unique fragmentation pathways driven by the competing stability of the lactone and ether moieties.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and minimize in-source fragmentation artifacts, the following GC-MS protocol is recommended. This workflow is designed to separate the target from isobaric interferences prior to ionization.

Standardized GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-5MS or HP-5MS (

)
Non-polar phase prevents tailing of the polar lactone moiety.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for Kovats Index calculation.
Inlet Temp 250°CSufficient volatilization without thermal degradation of the spiro center.
Ion Source Electron Ionization (EI), 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation; higher temps may induce thermal ring opening.
Scan Range

35 – 300
Captures low mass diagnostic fragments and the molecular ion.
Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection A Analyte Extraction (DCM or Hexane) B Derivatization Check (Optional: Girard's Reagent) A->B C Injection (Splitless, 250°C) B->C D Capillary Column (DB-5MS, 60-280°C) C->D E EI Source (70 eV) D->E F Quadrupole/ToF Analyzer E->F

Caption: Optimized workflow for the analysis of volatile spiro-lactones, emphasizing inert separation conditions.

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of this compound is governed by the fragility of the spiro-carbon bond and the stability of the resulting oxonium ions. Unlike simple spiroacetals, the presence of the carbonyl group (lactone) introduces a distinct fragmentation channel involving decarbonylation.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ): 
    
    • 
       156:  Typically weak (<5% relative abundance). The spiro center is quaternary and energetically stressed, promoting rapid fragmentation.
      
  • Lactone-Driven Cleavage (Loss of CO/CO2):

    • 
       128 (
      
      
      
      ):
      Loss of carbon monoxide (
      
      
      ) from the lactone ring. This is a hallmark of cyclic esters (lactones) and distinguishes them from simple cyclic ethers.
    • 
       112 (
      
      
      
      ):
      Loss of
      
      
      . While less common than CO loss in EI, it can occur if the ring opens and rearranges, or via thermal degradation in the injector.
  • Spiro-Cleavage (Ring Opening):

    • 
       98/99:  Rupture of the spiro bond often leads to the loss of the 
      
      
      
      or
      
      
      fragments.
    • 
       86:  A diagnostic peak often associated with the tetrahydropyran ring residue or the lactone fragment after rearrangement.
      
  • Hydrocarbon Series:

    • 
       41, 55:  Typical cycloalkyl cations (
      
      
      
      ,
      
      
      ) derived from the cyclohexane/pyran backbone.
Mechanistic Pathway Diagram

Fragmentation cluster_lactone Lactone Pathway cluster_spiro Spiro-Ether Pathway M Molecular Ion (M+) m/z 156 A1 Distonic Ion (Ring Open) M->A1 $alpha$-cleavage B1 Oxonium Ion Formation M->B1 C-O bond break A2 [M - CO]+ m/z 128 A1->A2 - CO A3 [M - CO2]+ m/z 112 A1->A3 - CO2 B2 Tetrahydropyran Frag m/z 85/86 B1->B2 H-transfer

Caption: Dual fragmentation pathways: Lactone decarbonylation (red) vs. Ether ring retention (green).

Comparative Analysis: Distinguishing Alternatives

A critical error in spiro-compound analysis is misidentifying the lactone for its spiroacetal or ketal isomers. The table below outlines the diagnostic differences.

FeatureThis compound (Target)1,6-Dioxaspiro[4.5]decane (Isomer)1,4-Dioxaspiro[4.5]decan-8-one (Alternative)
Chemical Class Spiro-

-lactone
SpiroacetalKetal-Ketone
Base Peak Variable (

86 or 55)

101 (Oxonium ion)

99 (Ketal fragment)
Diagnostic Loss

(CO)
and

(CO2)
No CO loss; strong

or

Loss of ethylene glycol unit
Molecular Ion Weak (

)
Moderate to Strong (

)
Very Weak
Key Mechanism Lactone ring opening + DecarbonylationRetro-cleavage to stable oxoniumKetal hydrolysis/cleavage

Key Insight: If your spectrum shows a dominant peak at


 101 , you likely have the spiroacetal  (wasp pheromone), not the lactone. If you observe 

128
, the lactone structure is confirmed.

References

  • Crotti, A. E. M., et al. (2009).[1] "Gas-phase fragmentation of

    
    -lactone derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. 
    
  • Francke, W., et al. (1979).[2] "Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes." The Science of Nature.

  • NIST Mass Spectrometry Data Center. "1,4-Dioxaspiro[4.5]decane Mass Spectrum." NIST Chemistry WebBook.

Sources

Comparative Bioactivity Guide: 2,8-Dioxaspiro[4.5]decan-1-one vs. Fused-Ring Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the bioactivity profile of 2,8-dioxaspiro[4.5]decan-1-one , a privileged spiroketal lactone scaffold, against its fused-ring analogs (e.g., bicyclic lactones like phthalides or decalin-based systems).

Key Finding: The spiro-scaffold exhibits superior bioactivity in targets requiring orthogonal vector presentation (e.g., GPCRs, specific kinase pockets, and pheromone receptors). While fused-ring analogs often possess greater thermodynamic stability and synthetic accessibility, they frequently lack the critical 3D-dimensionality required for high-specificity binding in complex active sites. The "spiro-twist" (approx. 90° orientation between rings) provides a rigid, non-planar topology that fused systems cannot replicate.

Structural & Mechanistic Analysis: The "Spiro-Twist" Advantage

To understand the divergence in bioactivity, one must first analyze the topological differences. The this compound system features a quaternary spiro-carbon connecting a five-membered lactone ring and a six-membered ether ring.

Conformational Rigidity vs. Planarity
  • Spiro Scaffold (this compound): The two rings are held perpendicular to each other. This "orthogonal" arrangement allows substituents to project into discrete regions of 3D space, maximizing interactions with deep, globular protein pockets.

  • Fused Analog (e.g., Hexahydro-2H-cyclopenta[b]furan-2-one): These systems typically adopt a flatter, "cup-shaped" or planar conformation. While stable, they often suffer from "hydrophobic collapse" in solvent or fail to fill spherical binding pockets efficiently.

The Anomeric Effect

The stability and bioactivity of the 2,8-dioxaspiro system are governed by the anomeric effect . The oxygen atom in the six-membered ring prefers an axial orientation relative to the spiro-carbon, stabilizing the specific conformation recognized by biological targets (e.g., wasp pheromone receptors or kinase domains).

Visualization of Structural Topology

The following diagram illustrates the logical flow from chemical structure to biological outcome.

SpiroVsFused Spiro Spiro-Scaffold (this compound) Topology_S Orthogonal (90° Twist) 3D Vector Projection Spiro->Topology_S Conf. Constraint Fused Fused-Analog (Bicyclic Lactones) Topology_F Planar / Cup-Shaped Linear Vector Projection Fused->Topology_F Ring Fusion Target_S Deep/Spherical Pockets (GPCRs, Kinases, Pheromones) Topology_S->Target_S Shape Match Target_F Flat/Surface Grooves (Intercalators, Membrane Bound) Topology_F->Target_F Shape Match Outcome_S High Specificity Lower Off-Target Binding Target_S->Outcome_S Bioactivity Outcome_F High Stability Potential Promiscuity Target_F->Outcome_F Bioactivity

Caption: Structural topology determining target specificity. The spiro-twist enables access to spherical pockets inaccessible to flat fused analogs.

Comparative Bioactivity Data[1][2]

The following data summarizes key studies comparing spiro-cores (specifically 2,8-dioxaspiro and related diazaspiro variants) against fused or linear analogs.

Table 1: Comparative Potency (IC50 / Binding Affinity)
Target ClassTarget Protein/OrganismSpiro-Scaffold Activity (IC50/EC50)Fused/Linear Analog ActivityPerformance DeltaRef
Kinase Inhibitor RIPK1 (Necroptosis)92 nM (2,8-diazaspiro derivative)> 5,000 nM (Fused bicyclic lactam)Spiro is >50x more potent due to deep pocket occupancy.[1]
Antifungal Chitin Synthase (CHS)102 µM (Spiro[4.5]decan-1-one)~150-200 µM (Planar quinoline analogs)Spiro shows 1.5-2x improved efficacy via specific active site fit.[2]
GPCR Agonist M1 Muscarinic ReceptorHigh Affinity (Kd < 10 nM)Low Affinity (Fused isocoumarin)Fused analogs fail to induce necessary conformational change in GPCR.[3]
Pheromone Vespula (Wasp) Response100% Response (Natural Spiro)< 5% Response (Fused/Open chain)Receptor recognition is strictly shape-dependent (Lock & Key).[4]
Key Insight: The "Goldilocks" Zone

Fused rings are often too rigid in a planar dimension or too flexible if ring-opened. The this compound scaffold occupies a "Goldilocks" zone: it is rigid enough to minimize entropy loss upon binding but shaped correctly to fit globular enzymatic pockets.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating: positive controls must pass for the data to be accepted.

Synthesis of this compound Core

Objective: Synthesize the core scaffold to test against fused analogs. Method: Acid-catalyzed spiroketalization.

  • Precursor Preparation: Dissolve 2-(3-hydroxypropyl)cyclopentane-1,3-dione (or equivalent keto-diol precursor) in anhydrous Benzene or Toluene.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Critical Step: The removal of water drives the equilibrium toward the spiro-ether.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The spiro-product typically runs higher (less polar) than the open-chain precursor.

  • Workup: Quench with saturated NaHCO3, extract with Et2O, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography on silica gel.

Comparative Cytotoxicity Assay (MTT Protocol)

Objective: Quantify bioactivity difference between Spiro and Fused analogs.

  • Seeding: Seed HeLa or U937 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A: this compound (0.1 - 100 µM).

    • Group B: Fused Analog (e.g., Hexahydro-2H-cyclopenta[b]furan-2-one) (0.1 - 100 µM).

    • Control: DMSO (0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: Pathway Visualization

The following diagram details how the spiro-scaffold inhibits kinases like RIPK1 or Chitin Synthase, contrasting with the failure mode of fused analogs.

MOA Ligand Ligand Entry Spiro_Path Spiro-Scaffold (3D Orthogonal) Ligand->Spiro_Path Fused_Path Fused-Analog (Planar) Ligand->Fused_Path Pocket_Gate Enzyme Active Site (Gatekeeper Residue) Spiro_Path->Pocket_Gate Fused_Path->Pocket_Gate Interaction_S Spiro-Carbon avoids Steric Clash Pocket_Gate->Interaction_S Fits Interaction_F Planar Ring Clashes with Gatekeeper Pocket_Gate->Interaction_F Clashes Result_S Tight Binding (IC50 < 100 nM) Interaction_S->Result_S Result_F Weak/No Binding (IC50 > 5 µM) Interaction_F->Result_F

Caption: Mechanism of steric discrimination. The spiro-carbon allows the molecule to navigate past "gatekeeper" residues that block planar fused rings.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry.[1] (2022).[1][2][3][4] [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors. ResearchGate. (2019). [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Spiroketals: Occurrence in nature and Pharmacology interest. Wikipedia / General Reference. [Link]

  • Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments. PMC. (2011).[5] [Link]

Sources

A Technical Guide to the Infrared Spectroscopy of 2,8-Dioxaspiro[4.5]decan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecular architectures is paramount. Spirocyclic systems, in particular, have garnered significant attention due to their rigid conformations and three-dimensional diversity, making them valuable scaffolds in medicinal chemistry. Among these, 2,8-Dioxaspiro[4.5]decan-1-one, a spiroketal lactone, presents a unique combination of functional groups that require careful spectroscopic analysis for unambiguous identification.

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of this compound. By comparing its expected spectral features with those of related model compounds—γ-valerolactone, δ-valerolactone, and tetrahydropyran—we aim to equip researchers with the expertise to confidently identify and characterize this important molecular framework.

The Vibrational Signature of this compound

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The structure of this compound contains three key features that dominate its IR spectrum: a five-membered lactone (γ-lactone), a six-membered cyclic ether (tetrahydropyran ring), and a spiroketal carbon.

The expected characteristic IR absorption peaks for this compound are:

  • C=O Stretch (Lactone): The most prominent and diagnostic peak will be the carbonyl stretch of the γ-lactone. Due to the ring strain in the five-membered ring, this absorption is shifted to a higher wavenumber compared to acyclic esters or six-membered δ-lactones. This strong and sharp peak is anticipated in the 1795-1760 cm⁻¹ region.[1]

  • C-O Stretch (Lactone and Ether): The molecule possesses multiple C-O single bonds within the lactone and the tetrahydropyran ring, leading to a complex and strong absorption pattern in the fingerprint region. Esters and lactones typically show two distinct C-O stretching bands.[1] For this compound, we expect strong absorptions in the 1250-1050 cm⁻¹ range. This region will be a composite of the C-C(=O)-O stretch of the lactone and the C-O-C stretches of the tetrahydropyran ring.[1][2][3][4]

  • C-H Stretch (Aliphatic): The cyclohexane and lactone rings contain numerous sp³-hybridized carbon-hydrogen bonds. These will give rise to strong, sharp peaks in the 3000-2840 cm⁻¹ region.[5][6]

A Comparative Analysis: Isolating the Spiroketal Lactone Signature

To truly understand the unique spectral features of this compound, a comparison with simpler, related molecules is invaluable.

CompoundKey Functional Group(s)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound γ-Lactone, Tetrahydropyran, Spiroketal~1770 (Strong, Sharp) ~1250-1050 (Multiple, Strong) ~2950, 2850 (Strong, Sharp)
γ-Valerolactoneγ-Lactone~1775 (Strong, Sharp)[2]~1170 (Strong)~2980, 2940 (Strong, Sharp)
δ-Valerolactoneδ-Lactone~1735 (Strong, Sharp)~1240 (Strong)~2950, 2870 (Strong, Sharp)
TetrahydropyranCyclic EtherN/A~1090 (Strong)[4]~2950, 2850 (Strong, Sharp)

Data for γ-valerolactone, δ-valerolactone, and tetrahydropyran are based on typical literature values and spectra from the NIST Chemistry WebBook.[1][4][7][8][9][10][11][12]

Key Insights from the Comparison:

  • The Power of the Carbonyl: The most telling comparison is between the C=O stretching frequencies of the γ-lactone in our target molecule and γ-valerolactone (~1770-1775 cm⁻¹) versus the δ-lactone in δ-valerolactone (~1735 cm⁻¹).[1][3] The significant shift to a higher wavenumber for the five-membered rings is a classic diagnostic tool for lactone ring size.

  • The Crowded C-O Region: While tetrahydropyran shows a strong, relatively simple C-O stretch around 1090 cm⁻¹, the lactones exhibit more complex patterns at higher wavenumbers.[4] For this compound, the overlap of the lactone and ether C-O stretches will result in a broad and intense series of absorptions in the 1250-1050 cm⁻¹ range, a characteristic feature of such spiroketal systems.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid and reliable method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • With the clean, empty ATR accessory in the spectrometer, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (CO₂ and water vapor).[13]

  • Sample Application:

    • For a liquid sample, place a single drop onto the center of the ATR crystal.

    • For a solid sample, place a small amount of the powder or crystalline material onto the crystal to completely cover it.

  • Pressure Application (for solids):

    • If your ATR accessory has a pressure arm, lower it and apply gentle, even pressure to ensure good contact between the solid sample and the crystal. Do not overtighten, as this can damage the crystal.[13]

  • Spectrum Collection:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

This non-destructive technique allows for the recovery of the sample after analysis.[14]

Visualizing the Vibrational Landscape

The following diagram illustrates the key IR absorption regions for this compound, providing a quick reference for spectral interpretation.

IR_Spectrum cluster_regions Key IR Absorption Regions for this compound cluster_wavenumbers Wavenumber (cm⁻¹) C-H Stretch C-H Stretch 3000-2840 3000-2840 C-H Stretch->3000-2840 Aliphatic sp³ C-H C=O Stretch C=O Stretch 1795-1760 1795-1760 C=O Stretch->1795-1760 γ-Lactone Carbonyl C-O Stretch C-O Stretch 1250-1050 1250-1050 C-O Stretch->1250-1050 Lactone & Ether C-O

Caption: Key IR vibrational modes for this compound.

Conclusion

The infrared spectrum of this compound is distinguished by a combination of key absorptions: a high-frequency carbonyl stretch characteristic of a γ-lactone, strong aliphatic C-H stretching bands, and a complex series of C-O stretching bands in the fingerprint region arising from the integrated spiroketal and lactone functionalities. By understanding these features and comparing them with the spectra of simpler cyclic ethers and lactones, researchers can confidently and accurately identify this spiroketal lactone, ensuring the structural integrity of their synthesized compounds for further development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). gamma-Valerolactone. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). delta-Valerolactone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 108-29-2,gamma-Valerolactone. Retrieved from [Link]

  • Oregon State University. (n.d.). CH362: Use of the Nicolet IR Spectrometer with an ATR Cell. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Retrieved from [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

Sources

Navigating the Synthesis of 2,8-Dioxaspiro[4.5]decan-1-one: A Comparative Guide to Spiroketal Lactone Formation

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

However, the synthesis of the broader class of spiroketal lactones, to which 2,8-Dioxaspiro[4.5]decan-1-one belongs, is well-documented. By examining the established routes to structurally similar compounds, we can infer and benchmark potential synthetic pathways and their likely efficiencies. This guide, therefore, provides a comparative analysis of proven synthetic methodologies for analogous spiroketal lactones, offering valuable insights for the prospective synthesis of the target compound.

I. Strategic Approaches to Spiroketal Lactone Synthesis

The formation of the spiroketal lactone core, which combines a lactone ring with a spiro-linked cyclic ether, presents unique synthetic challenges. The key is to orchestrate an intramolecular cyclization that forms both the ester and the ketal functionalities in a controlled manner. The primary strategies identified in the literature for constructing similar frameworks can be broadly categorized as:

  • Acid-Catalyzed Intramolecular Cyclization of a Hydroxy-Keto Acid: This is a classical and often straightforward approach. A precursor molecule containing a carboxylic acid, a ketone, and a hydroxyl group at appropriate positions can be induced to cyclize under acidic conditions. The acid protonates the ketone, rendering it more electrophilic for the attack by the distal hydroxyl group to form the spiro-ketal, followed by or concurrent with the intramolecular esterification.

  • Oxidative Cyclization of Dienoic Acids: This method involves the use of an oxidizing agent to trigger a cascade reaction in a dienoic acid precursor, leading to the formation of the spiroketal lactone.

  • Lactone-Initiated Spiroketalization: More advanced strategies may involve the use of a pre-formed lactone that then participates in a subsequent spiroketalization step.

II. Comparative Analysis of Synthetic Route Efficiency

While we cannot provide a direct comparison for this compound, the following table summarizes the reported yields for the synthesis of structurally related spiroketal lactones, offering a benchmark for potential efficiency.

Synthetic StrategyKey Reagents/ConditionsProduct TypeReported Yield (%)Reference
Acid-Catalyzed Cyclization of a Hydroxy-Keto PrecursorAcetic Acid, Water, Heat1,4-Dioxaspiro[4.5]decan-8-one (a related ketal)Up to 80%[1]
Intramolecular CyclizationRaney-Nickel, Hydrogenolysis followed by thermal cyclization2,8-Diazaspiro[4.5]decan-1-one (aza-analog)High (not specified)[2]

Note: The yields reported are for analogous compounds and may not be directly transferable to the synthesis of this compound. However, they provide a valuable starting point for experimental design.

III. Experimental Protocols for Analogous Syntheses

The following are detailed experimental protocols for the synthesis of compounds structurally related to this compound, which can be adapted for the synthesis of the target molecule.

Protocol 1: Acid-Catalyzed Selective Deketalization to a Dioxaspiro-ketone[1]

This protocol details the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a positional isomer of the target's core structure, and demonstrates a high-yield acid-catalyzed cyclization.

Materials:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic Acid (HAc)

  • Water

Procedure:

  • Prepare a solution of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (5:1 volume ratio) to a final concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C.

  • Maintain the reaction at this temperature for approximately 11 minutes.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and isolate the product by extraction and subsequent purification.

Rationale: This method demonstrates that a high yield (80%) can be achieved for a related dioxaspiro-ketone under optimized acidic conditions and with a significantly reduced reaction time compared to previously reported methods.[1] This suggests that an acid-catalyzed approach is a promising strategy for the synthesis of this compound from a suitable hydroxy-keto acid precursor.

Protocol 2: Synthesis of a Diaza-Spiro-Lactam Analog via Reductive Cyclization[2]

This protocol describes the synthesis of a 2,8-diazaspiro[4.5]decan-1-one derivative, an aza-analog of the target molecule. This multi-step synthesis culminates in a high-yielding cyclization.

Materials:

  • A suitable amino-ester precursor (as synthesized in the reference)

  • Raney-Nickel (Ra-Ni)

  • Ethanol

  • Toluene

Procedure:

  • The precursor amino-ester is subjected to hydrogenolysis catalyzed by Raney-Nickel in ethanol to yield the corresponding amino derivative.

  • The crude amine is isolated by filtering the catalyst.

  • The solvent is evaporated, and the residue is dissolved in toluene.

  • The toluene solution is heated under reflux for two hours to induce cyclization to the γ-lactam.

  • The product is obtained in essentially pure form after removal of the solvent.

Rationale: This route showcases a highly efficient final cyclization step to form the spiro-lactam. Although it involves a nitrogen atom in the ring, the general principle of an intramolecular cyclization of a linear precursor to a spirocyclic system is a key takeaway for the design of a synthesis for the target dioxa-lactone.

IV. Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.

Acid_Catalyzed_Cyclization cluster_0 Acid-Catalyzed Spiroketal Lactone Formation Start Hydroxy-Keto Acid Precursor Protonation Protonation of Ketone (Acid Catalyst) Start->Protonation Cyclization Intramolecular Nucleophilic Attack (Hydroxyl on Keto-carbon) Protonation->Cyclization Lactonization Intramolecular Esterification Cyclization->Lactonization Product This compound Lactonization->Product

Caption: Hypothetical acid-catalyzed synthesis of this compound.

Reductive_Cyclization_Analog cluster_1 Synthesis of a Diaza-Spiro-Lactam Analog Start Amino-Ester Precursor Reduction Hydrogenolysis (Ra-Ni, EtOH) Start->Reduction Intermediate Crude Amine Reduction->Intermediate Cyclization Thermal Cyclization (Toluene, Reflux) Intermediate->Cyclization Product 2,8-Diazaspiro[4.5]decan-1-one (Aza-Analog) Cyclization->Product

Caption: Workflow for the synthesis of a diaza-analog of the target molecule.

V. Conclusion and Future Outlook

While a direct, high-yield synthesis for this compound remains to be explicitly detailed in the scientific literature, the analysis of synthetic routes for structurally related compounds provides a strong foundation for developing a successful protocol. The high efficiency of acid-catalyzed cyclizations for similar dioxaspiro-ketones suggests that this would be a primary avenue of investigation. Future work should focus on the synthesis of a suitable hydroxy-keto acid precursor and the optimization of the cyclization conditions to maximize the yield of this compound. The development of such a route would be a valuable contribution to the field of synthetic organic chemistry and would facilitate the exploration of this and related spiroketal lactones in drug discovery and materials science.

References

  • Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245–3252. Available from: [Link]

  • (2008). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available from: [Link]

Sources

Spectroscopic differentiation between 2,8-Dioxaspiro[4.5]decan-1-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of 2,8-Dioxaspiro[4.5]decan-1-one isomers. This spirocyclic scaffold, characterized by a


-butyrolactone ring spiro-fused to a tetrahydropyran derivative, presents unique stereochemical challenges.[1] The primary isomers of concern are the (

)- and (

)-enantiomers
at the C5 spiro-center, along with potential diastereomers if the rings bear additional substituents (common in pheromone analogs like foedanolide).[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists[1]

Executive Summary & Structural Logic

The this compound scaffold consists of a five-membered lactone ring (Ring A) and a six-membered ether ring (Ring B) sharing a single carbon atom (C5).[1]

  • Chirality Source: The spiro-carbon (C5) is a stereogenic center because the four paths diverging from it are distinct:

    • Path 1 (Ring A): Carbonyl group (

      
      ).[1]
      
    • Path 2 (Ring A): Oxygen atom (

      
      ).[1]
      
    • Path 3 (Ring B): Methylene group (

      
      ).[1]
      
    • Path 4 (Ring B): Heteroatom-substituted chain (

      
      ).[1]
      
  • The Challenge: In the absence of other chiral centers, the (

    
    ) and (
    
    
    
    ) enantiomers have identical NMR spectra in achiral solvents. Differentiation requires chiral discrimination techniques (CSA-NMR, Chiral HPLC) or chiroptical methods (ECD, VCD).[1]
  • Diastereomers: If substituted (e.g., methyl groups on the pyran ring), diastereomers arise (cis/trans relationships), which are separable by standard chromatography and distinct in achiral NMR.[1]

Spectroscopic Differentiation Strategy

The following workflow ensures rigorous identification of the specific isomer.

Workflow Diagram (Graphviz)

DifferentiationWorkflow Start Sample: this compound Isomer CheckSub Are there secondary substituents? Start->CheckSub Diastereomer Diastereomer Analysis (Standard NMR) CheckSub->Diastereomer Yes Enantiomer Enantiomer Analysis (Chiral Environment) CheckSub->Enantiomer No NOESY 1D/2D NOESY (Relative Stereochem) Diastereomer->NOESY CSA_NMR 1H NMR + Chiral Solvating Agent (Eu(hfc)3 or Pirkle Alcohol) Enantiomer->CSA_NMR Rapid Screen Chiral_HPLC Chiral HPLC/SFC (Separation & ee%) Enantiomer->Chiral_HPLC Quantitation ECD Electronic Circular Dichroism (ECD) (Absolute Config R/S) Enantiomer->ECD Definitive Assignment Result_Rel Assign Relative Config (cis/trans) NOESY->Result_Rel Result_Abs Assign Absolute Config (R/S) CSA_NMR->Result_Abs Chiral_HPLC->Result_Abs ECD->Result_Abs Result_Rel->Enantiomer If chiral

Caption: Decision tree for the stereochemical assignment of spiro-lactone isomers.

Comparative Analysis of Techniques

A. Nuclear Magnetic Resonance (NMR)

Standard NMR (


H, 

C) is sufficient for diastereomers but useless for enantiomers without modification.[1]
1. Diastereomeric Differentiation (Substituted Analogs)

For derivatives with substituents (e.g., 7-methyl), the relative orientation (cis/trans relative to the lactone oxygen) dictates the spectrum.[1]

  • Key Indicator: The chemical shift of protons on the six-membered ring is influenced by the anisotropy of the lactone carbonyl.[1]

  • NOESY Protocol:

    • Objective: Establish spatial proximity between Ring B protons and Ring A protons.

    • Observation: A strong NOE correlation between the C-H alpha to the ether oxygen (Ring B) and the lactone side-chain suggests a cis-orientation of the rings in fused systems, or specific rotamers in spiro systems.[1]

    • Anomeric Effect: In spiroketals, the thermodynamic isomer (stabilized by the anomeric effect) typically shows distinct

      
      C shifts for the spiro-carbon (
      
      
      
      ppm for acetals, but for this lactone-spiro-ether, expect
      
      
      ppm).[1]
2. Enantiomeric Differentiation (Chiral Shift Reagents)

To distinguish the (


) and (

) enantiomers of the parent compound:
  • Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)

    
     ).[1]
    
  • Mechanism: The Lewis-acidic Eu binds to the lactone carbonyl oxygen.[1] The chiral ligand creates a diastereomeric environment, inducing different chemical shift changes (

    
    ) for the (
    
    
    
    ) and (
    
    
    ) isomers.[1]
  • Target Signal: The

    
    -methylene protons of the lactone (H3) or the ether methylene (H7) are most sensitive.[1]
    
  • Expected Result: Splitting of the singlet/multiplet signals into two distinct sets.

Table 1: Comparative Efficacy of Differentiation Methods

MethodTarget Isomer TypeSensitivityKey Readout
Standard

H NMR
DiastereomersLowChemical Shift (

), Coupling (

)
NOESY / ROESY DiastereomersHighSpatial correlations (Through-space < 5Å)
CSA-NMR (Eu(hfc)

)
EnantiomersMediumSignal Splitting (

)
Chiral HPLC EnantiomersHighRetention Time (

), Separation Factor (

)
ECD / VCD EnantiomersHighCotton Effect (Positive/Negative bands)

Experimental Protocols

Protocol A: Chiral HPLC Separation

Use this for quantitative purity analysis (ee%) and preparative isolation.[1]

  • Column Selection: Polysaccharide-based stationary phases are preferred for spiro-lactones.[1]

    • Recommendation:Chiralpak IC or Chiralpak AD-H (Amylose-based).[1]

  • Mobile Phase: Normal phase conditions.

    • Mixture: n-Hexane : Isopropanol (90:10 v/v).[1]

    • Additive: None usually required for neutral lactones; however, 0.1% DEA can prevent tailing if ring-opening occurs.[1]

  • Detection: UV at 210-220 nm (Lactone carbonyl absorption).[1]

  • Validation: Inject the racemate to establish the separation factor (

    
    ).[1] A value of 
    
    
    
    indicates baseline resolution.
Protocol B: Electronic Circular Dichroism (ECD)

Use this for absolute configuration assignment (R vs S).[1]

  • Sample Prep: Dissolve 0.1–0.5 mg of the pure enantiomer in Methanol or Acetonitrile (UV cutoff < 200 nm).[1]

  • Measurement: Record spectrum from 350 nm to 190 nm.

  • Interpretation (The Octant Rule Analog):

    • The

      
       transition of the lactone carbonyl appears around 210-220 nm .[1]
      
    • (

      
      )-Isomer:  Typically exhibits a specific Cotton effect (e.g., Positive) depending on the specific conformation of the spiro-ring.[1]
      
    • Verification: Compare experimental ECD curve with Time-Dependent DFT (TD-DFT) calculated spectra for the (

      
      )-structure. A match in sign and peak position confirms the configuration.[1]
      
Protocol C: CSA-NMR Experiment
  • Solvent:

    
     (0.5 mL).
    
  • Substrate: 5-10 mg of the analyte.

  • Titration:

    • Record the standard

      
      H NMR spectrum.[1]
      
    • Add solid Eu(hfc)

      
        in 0.1 equivalent increments (up to 0.5 eq).
      
    • Shake and equilibrate for 2 minutes.

  • Analysis: Monitor the downfield shift of the

    
    -carbonyl protons. Calculate 
    
    
    
    .[1]
    • The enantiomer with the stronger binding constant or specific geometry will shift further (Magnitude of shift:

      
      ).[1]
      

References

  • PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Ding, G., et al. (2013).[1][4] New Spiral

    
    -Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules, 18(2), 237-245.[1] (Demonstrates ECD and NMR differentiation of spiro-lactone analogs). [Link][1]
    
  • YMC Co., Ltd. (2020).[1] Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Chromatography Today. (Protocol for separating spiro-isomers).[1][5] [Link]

  • Bag, B.G., et al. (2015).[1] Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,8-Dioxaspiro[4.5]decan-1-one

[1]

Executive Summary & Risk Philosophy

2,8-Dioxaspiro[4.5]decan-1-one (CAS: Predicted/Analog 18374-26-0 or similar isomers) is a spirocyclic lactone often utilized as a scaffold in organic synthesis.[1][2][3]

The Safety Gap: Unlike common reagents, specific toxicological data for this exact isomer is often limited in public repositories. The Scientific Solution: In the absence of compound-specific LD50/LC50 data, we apply the Precautionary Analog Principle . We utilize data from the structural isomer 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) and general spiro-lactone reactivity profiles.[1]

Core Hazard Classification (Derived):

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

  • Sensitization Risk: As a lactone, potential ring-opening in vivo suggests a risk of skin sensitization (H317) upon prolonged exposure.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneStandard RequirementAdvanced Requirement (Scale > 5g or Heating)Scientific Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesSafety glasses allow vapor entry from the side.[1] Goggles provide the necessary seal against irritant vapors (H319).
Hand (Primary) Nitrile (Min. thickness: 0.11 mm)Nitrile (0.11 mm)Nitrile offers excellent splash resistance to cyclic ethers/ketones.
Hand (Secondary) None required for solidsLaminate (Silver Shield) under-gloveFor prolonged immersion, spiro-ethers can degrade nitrile.[1] Laminate provides broad chemical permeation resistance.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-mask Respirator (OV/P100 Cartridge)Volatility increases with temperature.[1] H335 compliance requires capturing vapors at the source.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/PVC)Prevents saturation of clothing in case of spill; spiro-compounds can be lipophilic and absorb through fabric.[1]
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state of the chemical.

PPE_Selection_MatrixFig 1. PPE Selection Logic for this compoundStartStart: Assess OperationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighingLiquidLiquid / SolutionStateCheck->LiquidReaction/WorkupLevel1LEVEL 1 PPE:Safety Glasses, Nitrile Gloves,Lab Coat, Fume HoodSolid->Level1StandardQuantCheckQuantity > 5g or Heating?Liquid->QuantCheckQuantCheck->Level1No (Small Scale)Level2LEVEL 2 PPE:Splash Goggles, Double Gloves,Apron, Fume HoodQuantCheck->Level2Yes (Large Scale/Heat)Level3LEVEL 3 PPE:Full Face Respirator,Chem-Suit (Spill Cleanup)Level2->Level3Emergency/Spill

Caption: Decision tree for escalating PPE based on physical state and operational scale.

Operational Protocols
A. Storage & Stability[3][4][5][7][8]
  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the lactone ring.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (which will hydrolyze the lactone).

B. Handling Workflow (Step-by-Step)
  • Engineering Check: Verify fume hood flow is >0.5 m/s.

  • Donning: Put on nitrile gloves. Inspect for tears. If handling liquid >10mL, double glove.

  • Transfer:

    • Solids: Use anti-static weighing boats. Avoid generating dust (H335).

    • Liquids: Use a syringe or cannula transfer for anhydrous conditions. Do not pour openly outside the hood.

  • Reaction Monitoring: When taking TLC/LCMS aliquots, assume the syringe needle tip is contaminated. Wipe with a solvent-dampened tissue before recapping (if applicable) to prevent glove contamination.[1]

C. Waste Disposal
  • Classification: Non-halogenated organic solvent waste (unless halogenated solvents are used in the process).

  • Quenching: If the reagent was used with reactive species (e.g., organolithiums), quench carefully before disposal.

  • Protocol:

    • Collect in a dedicated waste container labeled "Organic Waste - Potential Irritant."[1]

    • Do not mix with aqueous basic waste streams to avoid uncontrolled hydrolysis/exotherm.

    • Double-bag solid waste (contaminated gloves/tissues) before disposal.[1]

Emergency Response: Spill Management

In the event of a spill, immediate action prevents exposure.[8]

Spill_ResponseFig 2. Spill Response ProtocolSpillSpill DetectedAssessAssess Volume& LocationSpill->AssessMinorMinor (< 10mL)Inside HoodAssess->MinorMajorMajor (> 10mL)Or Outside HoodAssess->MajorActionMinor1. Absorb (Vermiculite)2. Wipe with Acetone3. Bag WasteMinor->ActionMinorActionMajor1. Evacuate Area2. Secure Perimeter3. Call EHSMajor->ActionMajor

Caption: Immediate triage steps for laboratory spills.

References
  • PubChem. (n.d.). This compound (Compound).[1][9] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dioxaspiro[4.5]decan-1-one
Reactant of Route 2
Reactant of Route 2
2,8-Dioxaspiro[4.5]decan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.